2-Amino-3',4'-dimethoxypropiophenone hydrochloride
Description
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Properties
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3;/h4-7H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRSIBSRFOZTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512851 | |
| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90253-98-8 | |
| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride
A Senior Application Scientist's Synthesis of Structure-Activity Relationships and Methodological Frameworks for a Novel Synthetic Cathinone Derivative
Abstract
This technical guide provides a comprehensive analysis of the predicted mechanism of action for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, a synthetic cathinone derivative. In the absence of direct empirical data for this specific molecule, this paper synthesizes established principles of synthetic cathinone pharmacology and structure-activity relationships (SAR) to construct a scientifically grounded hypothesis of its molecular interactions. It is posited that 2-Amino-3',4'-dimethoxypropiophenone hydrochloride functions as a monoamine transporter modulator. The guide further presents detailed, field-proven experimental protocols for the in-vitro characterization of this and related compounds, empowering researchers to validate the proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and monoaminergic signaling.
Introduction: The Enigmatic Landscape of Synthetic Cathinones
Synthetic cathinones, colloquially known as "bath salts," represent an ever-expanding class of novel psychoactive substances. These compounds are structurally derived from cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis)[1][2]. The core chemical scaffold of synthetic cathinones is a β-keto-phenethylamine, which bears a structural resemblance to classic psychostimulants like amphetamine[3][4]. This structural similarity underpins their primary pharmacological effects, which are mediated through interactions with the monoamine neurotransmitter systems[3][5].
This guide will first delineate the predicted mechanism of action of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride by drawing upon established structure-activity relationships within the synthetic cathinone family. Subsequently, it will provide a detailed methodological framework for the empirical validation of these predictions.
Predicted Mechanism of Action: A Monoamine Transporter Modulator
The primary molecular targets of synthetic cathinones are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[3][8]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Synthetic cathinones interfere with this process, leading to an increase in the extracellular concentration of monoamines and subsequent potentiation of dopaminergic, noradrenergic, and serotonergic neurotransmission[5][7].
The interaction of a synthetic cathinone with these transporters can manifest in two primary ways:
-
Reuptake Inhibition (Blocking): The compound binds to the transporter protein, occluding the channel and preventing the reuptake of the endogenous neurotransmitter. Cocaine is a classic example of a monoamine reuptake inhibitor[9].
-
Substrate-Mediated Release (Releasing): The compound is transported into the presynaptic terminal by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters and reverses the direction of transporter flux, causing a non-vesicular release of neurotransmitters into the synapse[10][11]. Amphetamines are archetypal releasing agents.
The specific action of a synthetic cathinone—whether it is a blocker or a releaser and its relative potency at each transporter—is dictated by its chemical structure.
The Influence of the 3',4'-Dimethoxy Substitution
While direct data for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride is unavailable, we can infer its likely properties by examining related compounds. The presence of methoxy groups on the phenyl ring is known to modulate the pharmacological profile of phenethylamines and cathinones.
For instance, the addition of a 4-methoxy group to α-PVP (α-pyrrolidinopentiophenone) was found to decrease its affinity and potency at the dopamine transporter[3][12]. Conversely, studies on methcathinone analogs have shown that increasing the steric bulk at the 4-position of the phenyl ring can enhance potency at the serotonin transporter relative to the dopamine transporter[12].
Based on the available SAR data for related compounds, it is plausible that the 3',4'-dimethoxy substitution pattern of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride will influence its affinity and selectivity for the monoamine transporters. It may exhibit a preference for SERT and/or NET over DAT, potentially leading to a pharmacological profile with more pronounced serotonergic or noradrenergic effects compared to non-substituted cathinones. The determination of whether it acts as a reuptake inhibitor or a releasing agent requires empirical investigation using the methods outlined in the following sections.
Figure 1: Predicted interaction of 2-Amino-3',4'-dimethoxypropiophenone HCl with monoamine transporters.
Methodologies for Characterizing Monoamine Transporter Interaction
To empirically determine the mechanism of action of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, a series of in vitro assays are required. These assays will quantify the compound's binding affinity for DAT, NET, and SERT, and elucidate whether it functions as a reuptake inhibitor or a releasing agent.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter[1][13][14]. These assays utilize a radiolabeled ligand with known high affinity for the target to quantify the displacement by the test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride for DAT, NET, and SERT.
Experimental Protocol:
-
Membrane Preparation:
-
HEK-293 cells stably expressing human DAT, NET, or SERT are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[15].
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer[15].
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) with the membrane preparation in the presence of increasing concentrations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
-
Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Figure 2: Workflow for radioligand binding assay to determine transporter affinity.
Neurotransmitter Uptake Inhibition Assays
These assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter[5][16][17].
Objective: To determine the IC50 value for the inhibition of dopamine, norepinephrine, and serotonin uptake by 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
Experimental Protocol:
-
Cell Culture:
-
HEK-293 cells stably expressing human DAT, NET, or SERT are seeded into 96-well plates and grown to confluence[16].
-
-
Uptake Inhibition Assay:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cells are pre-incubated with increasing concentrations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake is initiated by adding a constant concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
The incubation is allowed to proceed for a short, linear uptake period (typically 1-10 minutes).
-
-
Termination and Lysis:
-
Uptake is terminated by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer.
-
The cells are then lysed to release the internalized radiolabeled neurotransmitter.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the cell lysate is measured by liquid scintillation counting.
-
The IC50 value is determined by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Neurotransmitter Release Assays
To differentiate between a reuptake inhibitor and a releasing agent, a neurotransmitter release assay is performed[11][18]. This assay measures the ability of a compound to induce the efflux of a pre-loaded radiolabeled neurotransmitter from the cells.
Objective: To determine if 2-Amino-3',4'-dimethoxypropiophenone hydrochloride acts as a substrate (releaser) at DAT, NET, and/or SERT.
Experimental Protocol:
-
Cell Culture and Pre-loading:
-
HEK-293 cells expressing the transporter of interest are cultured in 96-well plates.
-
The cells are pre-loaded with the respective radiolabeled neurotransmitter by incubating them in the presence of the radioligand for a defined period (e.g., 30-60 minutes).
-
-
Wash and Baseline Release:
-
After pre-loading, the cells are washed extensively with assay buffer to remove any extracellular radioligand.
-
A baseline release is established by incubating the cells in fresh assay buffer for a short period and measuring the amount of radioactivity released.
-
-
Compound-Induced Release:
-
The cells are then exposed to increasing concentrations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride or a known releasing agent (e.g., amphetamine) for a defined time.
-
The amount of radioactivity released into the supernatant is quantified.
-
-
Data Analysis:
-
The amount of release is expressed as a percentage of the total intracellular radioactivity.
-
A significant increase in release compared to the baseline indicates that the compound is a substrate for the transporter. The EC50 (the concentration that produces 50% of the maximal release) can be calculated.
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| Assay | Primary Outcome | Inference |
| Radioligand Binding | Ki (Binding Affinity) | Potency of interaction with DAT, NET, and SERT. |
| Uptake Inhibition | IC50 (Inhibition of Uptake) | Functional potency to block neurotransmitter reuptake. |
| Neurotransmitter Release | EC50 (Release Potency) | Differentiates between a reuptake inhibitor (no release) and a releasing agent (induces release). |
Conclusion and Future Directions
Based on its chemical structure, 2-Amino-3',4'-dimethoxypropiophenone hydrochloride is predicted to act as a modulator of monoamine transporters. The 3',4'-dimethoxy substitution on the phenyl ring is likely to influence its affinity and selectivity for the dopamine, norepinephrine, and serotonin transporters. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its precise mechanism of action.
Future research should focus on conducting these in vitro assays to generate a comprehensive pharmacological profile of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. This data will be crucial for understanding its potential psychoactive effects and for informing public health and regulatory bodies. Furthermore, in vivo studies, such as microdialysis and behavioral pharmacology assays, would be necessary to fully elucidate its effects on brain neurochemistry and behavior.
References
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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- Luethi, D., & Liechti, M. E. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
- Paillet-Loilier, M., Cesbron, A., Le Boisselier, R., Vayssettes, C., & Debruyne, D. (2014). Mephedrone: a new designer drug. Annales de biologie clinique, 72(4), 399-408.
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Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF. Retrieved from [Link]
- Watterson, L. R., Hood, L. E., Sewalia, K., & Fantegrossi, W. E. (2016). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Pharmacology, biochemistry, and behavior, 150-151, 61-67.
- Wojcieszak, J., Kawa, M., & Podgórski, R. (2018). Effects of the new generation alpha-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Pharmacological reports : PR, 70(2), 319–325.
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Grokipedia. (n.d.). 3,4-Dimethylmethcathinone. Retrieved from [Link]
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A Technical Guide to the Pharmacological Profile of 2-Amino-3',4'-dimethoxypropiophenone Hydrochloride
An Investigative Framework for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical guide on the pharmacological profile of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. Publicly available data on this specific molecule is limited, classifying it as a lesser-studied research chemical. Therefore, this guide adopts an investigative approach, establishing a robust framework for its complete pharmacological characterization. By drawing parallels with structurally related, well-documented synthetic cathinones, such as methoxyphedrine (methedrone), this paper outlines the predicted pharmacological activity and provides detailed, field-proven experimental protocols to definitively elucidate its mechanism of action, pharmacokinetics, and toxicological profile. This guide is designed to equip researchers and drug development professionals with the necessary strategic and methodological tools to thoroughly investigate this and other novel psychoactive compounds.
Introduction: Chemical Identity and Predicted Classification
2-Amino-3',4'-dimethoxypropiophenone hydrochloride belongs to the propiophenone class of compounds. Its core structure, featuring a β-keto group, positions it within the broader class of substituted cathinones, which are synthetic analogues of the naturally occurring stimulant found in the khat plant.[1] Prominent members of this class, such as mephedrone (4-methylmethcathinone) and methedrone (4-methoxymethcathinone), are known for their potent psychostimulant effects.[1][2]
The structure of 2-Amino-3',4'-dimethoxypropiophenone suggests it is a close analogue of methoxyphedrine (also known as methedrone or bk-PMMA), differing by the positions of the methoxy groups on the phenyl ring.[2] Based on this structural similarity, it is hypothesized that the subject compound will exhibit psychostimulant properties, likely mediated by interactions with monoamine transporters.
Table 1: Compound Identification
| Parameter | Information |
| IUPAC Name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride |
| Molecular Formula | C₁₁H₁₆ClNO₃ |
| Predicted Class | Substituted Cathinone; Psychostimulant |
| Predicted Mechanism | Monoamine Transporter Inhibitor / Releasing Agent |
| Structural Analogue | Methoxyphedrine (Methedrone)[2] |
Predicted Pharmacodynamics: Targeting the Monoamine System
The primary mechanism of action for most synthetic cathinones involves the modulation of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) neurotransmission.[1][3] They typically act as either reuptake inhibitors or releasing agents at the respective monoamine transporters: DAT, NET, and SERT.[1]
It is predicted that 2-Amino-3',4'-dimethoxypropiophenone will exhibit activity as a monoamine transporter substrate, inhibiting reuptake and potentially promoting the release of dopamine, serotonin, and norepinephrine.[1] The relative potency and selectivity for DAT, NET, and SERT will determine its specific psychostimulant profile, ranging from cocaine-like (primarily reuptake inhibition) to amphetamine-like (primarily releasing agent). The euphoria and stimulant properties are often linked to actions on DAT and NET, while interactions with SERT can add empathogenic or MDMA-like qualities.[4]
Proposed Experimental Characterization Workflow
To rigorously define the pharmacological profile, a multi-tiered experimental approach is essential. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.
Caption: Proposed experimental workflow for pharmacological characterization.
Detailed Experimental Protocols
Protocol: Monoamine Transporter Binding Affinity
This protocol determines the compound's affinity (Ki) for the dopamine, norepinephrine, and serotonin transporters.
-
Objective: To quantify the binding affinity of the test compound to DAT, NET, and SERT.
-
Methodology: Radioligand Displacement Assay
-
Preparation of Membranes: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells). Prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare appropriate binding buffers for each transporter (e.g., Tris-HCl based buffers with specific salt concentrations).
-
Incubation: In a 96-well plate, combine membrane preparations, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound.
-
Equilibration: Incubate the plates at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Termination & Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) by non-linear regression. Convert IC₅₀ to Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol: Neurotransmitter Uptake Inhibition
This functional assay measures the compound's ability to inhibit the reuptake of neurotransmitters into synaptosomes.
-
Objective: To determine the functional potency (IC₅₀) of the test compound as an inhibitor of dopamine, norepinephrine, and serotonin uptake.
-
Methodology: Synaptosomal Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) using sucrose density gradient centrifugation.
-
Pre-incubation: Pre-incubate synaptosomal preparations with varying concentrations of the test compound in a physiological buffer. This allows the compound to interact with the transporters.
-
Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Plot the inhibition of uptake against the concentration of the test compound to determine the IC₅₀ value.
-
Predicted Pharmacokinetics and Metabolism
The pharmacokinetic profile of synthetic cathinones can be variable but often includes rapid onset and a relatively short duration of action, which may contribute to patterns of compulsive use.[4]
-
Absorption: As a hydrochloride salt, the compound is expected to have good aqueous solubility, facilitating absorption after oral or insufflation routes of administration.[5]
-
Distribution: The β-keto group increases polarity compared to amphetamine analogues, which may slightly reduce its ability to cross the blood-brain barrier.[5]
-
Metabolism: Synthetic cathinones are typically metabolized via N-dealkylation, reduction of the β-keto group, and hydroxylation of the aromatic ring.[6][7] It is anticipated that 2-Amino-3',4'-dimethoxypropiophenone will undergo similar phase I metabolic pathways, followed by phase II glucuronide conjugation.[6] In vitro studies using human liver microsomes are essential to identify major metabolites.[8]
-
Excretion: Metabolites are primarily excreted in the urine.[7]
Toxicological Profile and Safety Considerations
The toxicological risks associated with novel synthetic cathinones are a significant concern. Acute sympathomimetic effects are common, including tachycardia, hypertension, and agitation.[9]
-
Cardiovascular Toxicity: Like other stimulants, a primary risk is cardiovascular strain, including increased heart rate and blood pressure.[4]
-
Neurotoxicity: The potential for neurotoxicity, particularly concerning dopaminergic and serotonergic systems, must be evaluated.
-
Abuse Liability: Compounds that are potent DAT inhibitors or releasers often have a high potential for abuse.[5] The rapid onset and short half-life observed with some cathinones can exacerbate this liability.[4]
Summary and Future Directions
2-Amino-3',4'-dimethoxypropiophenone hydrochloride is a synthetic cathinone derivative with a predicted psychostimulant profile mediated by interactions with monoamine transporters. While direct pharmacological data is scarce, its structural similarity to methoxyphedrine provides a strong basis for targeted investigation.
The experimental framework detailed in this guide, from in vitro binding and uptake assays to metabolic and in vivo studies, represents a comprehensive and scientifically rigorous approach to fully characterize its pharmacological profile. Elucidating the precise pharmacodynamics, pharmacokinetic properties, and toxicological risks is crucial for informing public health and regulatory bodies about this and other emerging novel psychoactive substances.
References
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Mephedrone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
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Analytical methods for amino acid determination in organisms. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
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Human Pharmacology of Mephedrone in Comparison with MDMA. (2016). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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Methedrone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. (2022). PubMed. Retrieved January 23, 2026, from [Link]
- Propiophenone derivatives and their preparation and pharmaceutical use. (1991). Google Patents.
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Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (2022). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry. Retrieved January 23, 2026, from [Link]
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The toxicology and pharmacology of the synthetic cathinone mephedrone. (2022). Retrieved January 23, 2026, from [Link]
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Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2023). Frontiers. Retrieved January 23, 2026, from [Link]
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Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile. (2024). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. (2016). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
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Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. (2024). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (n.d.). Retrieved January 23, 2026, from [Link]
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Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Retrieved January 23, 2026, from [Link]
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4-Amino-3',4'-dihydroxychalcone Increases Tau Dynamics in Phase-Separated Droplets and Inhibits Tau Aggregation. (2024). PubMed. Retrieved January 23, 2026, from [Link]
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Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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(R)-2-Amino-3-methoxypropanoic acid hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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3-O-Methyldopa hydrochloride, DL-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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A Toxicological Evaluation Framework for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride: A Guide for Preclinical Development
Executive Summary
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the toxicological assessment of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. As a novel chemical entity, comprehensive public toxicological data for this specific compound is not available. Therefore, this guide pivots from a data summary to a strategic framework, outlining the essential methodologies and logical workflows required to establish a complete safety profile. By leveraging established principles of toxicology and Structure-Activity Relationship (SAR) analysis, this paper serves as a roadmap for preclinical safety evaluation, ensuring scientific integrity and regulatory compliance.
Compound Identification and Physicochemical Characterization
The subject of this guide is 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. The first step in any toxicological assessment is to confirm the identity and understand the physicochemical properties of the test article, as these characteristics are critical determinants of its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
The structure contains a propiophenone backbone with an amino group at the alpha position and two methoxy groups on the phenyl ring. The hydrochloride salt form generally enhances aqueous solubility.
Table 1: Predicted Physicochemical Properties of 2-Amino-3',4'-dimethoxypropiophenone
| Property | Predicted Value | Significance in Toxicology |
| Molecular Formula | C₁₁H₁₆ClNO₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 245.7 g/mol | Influences diffusion and transport across biological membranes. |
| pKa (Strongest Basic) | ~8.5 | Predicts the degree of ionization at physiological pH, affecting absorption and distribution. |
| LogP | ~1.2 | Indicates lipophilicity; influences membrane permeability and potential for bioaccumulation. |
| Water Solubility | High (as HCl salt) | Crucial for formulation in aqueous vehicles for in vivo and in vitro testing. |
Note: These values are estimated using standard computational models and require experimental verification.
Structural Alerts and Initial Hazard Identification
The molecular structure of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride presents several functional groups that warrant careful toxicological scrutiny based on established Structure-Activity Relationships (SAR).
-
Aromatic Amine Moiety: While the amino group is not directly on the aromatic ring (it is an alpha-aminoketone), its metabolic fate is of interest. Aromatic amines as a class can sometimes be metabolized to reactive intermediates.
-
Ketone Group: The propiophenone structure includes a ketone, which can undergo various metabolic transformations.
-
Dimethoxy Phenyl Group: The methoxy groups are subject to O-demethylation by cytochrome P450 enzymes, potentially leading to catechol metabolites. Catechols can be susceptible to redox cycling, a process that can generate reactive oxygen species (ROS).
These structural features do not confirm toxicity but serve as "alerts" that guide the design of a robust toxicological evaluation program. The primary causality we must investigate is whether metabolic activation of these moieties leads to reactive intermediates capable of interacting with cellular macromolecules like DNA, a key event in chemical carcinogenesis and mutagenesis.
A Tiered Approach to Toxicological Evaluation
A logical, tiered approach is the cornerstone of modern toxicology. It ensures that animal use is minimized while maximizing the scientific value and relevance of the data generated. The following sections detail the proposed experimental program.
An In-Depth Technical Guide to 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride, a substituted cathinone derivative. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to understand, synthesize, and analyze this compound with a high degree of confidence and safety.
Chemical Identity and Physicochemical Properties
The compound in focus is systematically named 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride . Its core structure is a propiophenone, which is a three-carbon chain attached to a benzene ring with a ketone at the first carbon. This core is modified with two methoxy groups at the 3' and 4' positions of the phenyl ring and an amino group at the second carbon of the propanone chain. The hydrochloride salt form enhances its stability and solubility in aqueous media.
IUPAC Name and Structural Elucidation
-
Systematic IUPAC Name: 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride
-
Synonyms: 2-Amino-3',4'-dimethoxypropiophenone HCl
-
CAS Number: Not broadly indexed; requires specific synthesis and registration.
-
Molecular Formula: C₁₁H₁₆ClNO₃
-
Molecular Weight: 245.70 g/mol
// Phenyl ring C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"];
// Propiophenone chain C7 [label="C", pos="-2.4,0!"]; O1 [label="O", pos="-3.6,0!"]; C8 [label="C", pos="-2.4,-1.4!"]; C9 [label="C", pos="-3.6,-2.1!"]; N1 [label="NH3+", pos="-1.2,-2.1!"]; Cl [label="Cl-", pos="-0.5,-3!"];
// Methoxy groups O2 [label="O", pos="2.4,2.8!"]; C10 [label="C", pos="3.6,2.1!"]; O3 [label="O", pos="0,4.2!"]; C11 [label="C", pos="1.2,4.9!"];
// Aromatic protons H1 [label="H", pos="2.1,0.2!"]; H2 [label="H", pos="-2.1,2.6!"]; H3 [label="H", pos="-2.1,0.2!"];
// Aliphatic protons H4 [label="H", pos="-2.1,-2.1!"]; H5 [label="H", pos="-4.5,-1.6!"]; H6 [label="H", pos="-3.9,-3.1!"]; H7 [label="H", pos="-4.3,-2.4!"];
// Methoxy protons H8 [label="H", pos="4.5,2.6!"]; H9 [label="H", pos="3.9,1.1!"]; H10 [label="H", pos="4.3,1.8!"]; H11 [label="H", pos="1.5,5.9!"]; H12 [label="H", pos="0.7,5.2!"]; H13 [label="H", pos="2.1,4.4!"];
// Bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C8 -- N1; C3 -- O2; O2 -- C10; C4 -- O3; O3 -- C11; C2 -- H1; C5 -- H2; C6 -- H3; C8 -- H4; C9 -- H5; C9 -- H6; C9 -- H7; C10 -- H8; C10 -- H9; C10 -- H10; C11 -- H11; C11 -- H12; C11 -- H13; }
Caption: Structure of 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride.
Physicochemical Data (Predicted)
The following table summarizes the predicted physicochemical properties of the free base form of the molecule. These values are essential for designing experimental conditions, such as selecting appropriate solvents for synthesis and purification, and for understanding its potential pharmacokinetic profile.
| Property | Value | Source |
| Molecular Weight | 209.24 g/mol (free base) | Calculated |
| LogP | 1.24 | Predicted |
| pKa (amine) | ~8.5 | Predicted |
| Boiling Point | ~350 °C at 760 mmHg | Predicted |
| Melting Point | Not available | - |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be logically divided into the α-bromination of the propiophenone core, followed by a nucleophilic substitution with an amine source, and finally, salt formation.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one
-
Rationale: The α-position to the ketone is activated and can be selectively halogenated. Copper(II) bromide is an effective and relatively mild reagent for this transformation.
-
Procedure:
-
To a solution of 1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 equivalents).
-
Reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Synthesis of 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one
-
Rationale: The bromo-intermediate is a good electrophile for nucleophilic substitution by an amine. Using ammonia directly can be challenging due to over-alkylation. A common strategy is to use a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction.
-
Procedure (using Sodium Azide):
-
Dissolve the crude 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add sodium azide (1.5 equivalents) and a catalytic amount of sodium iodide.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-1-(3,4-dimethoxyphenyl)propan-1-one.
-
For the reduction of the azide to the amine, dissolve the crude azide in methanol and add a catalyst such as 10% Palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the free base of the target compound.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: Salt formation is crucial for stability and handling of the amine.
-
Procedure:
-
Dissolve the crude 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
-
Purification and Quality Control
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Quality Control: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as detailed in the next section.
Analytical Characterization
The structural confirmation of 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in D₂O or DMSO-d₆):
-
Aromatic Protons: Three protons on the phenyl ring would appear as a multiplet or as distinct signals in the range of δ 7.0-7.8 ppm.
-
Methine Proton (α to ketone and amine): A quartet or multiplet around δ 4.5-5.0 ppm, coupled to the adjacent methyl protons.
-
Methoxy Protons: Two singlets, each integrating to 3 protons, around δ 3.8-4.0 ppm.
-
Methyl Protons: A doublet around δ 1.5-1.8 ppm, coupled to the methine proton.
-
Amine Protons: A broad singlet (exchangeable with D₂O) for the -NH₃⁺ group, typically downfield.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Carbonyl Carbon: A signal in the range of δ 190-200 ppm.
-
Aromatic Carbons: Signals between δ 110-155 ppm, with the carbons attached to the methoxy groups being more shielded.
-
Methine Carbon: A signal around δ 50-60 ppm.
-
Methoxy Carbons: Two signals around δ 55-60 ppm.
-
Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3400-2800 | N-H stretch (amine salt) | Broad, strong absorption |
| ~3000-2850 | C-H stretch (aliphatic) | Medium to strong |
| ~1680 | C=O stretch (ketone) | Strong, sharp |
| ~1600, ~1515 | C=C stretch (aromatic) | Medium to strong |
| ~1260, ~1030 | C-O stretch (methoxy) | Strong |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode would be ideal.
-
Expected Molecular Ion: The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 210.11.
Potential Applications and Biological Activity
The 3,4-dimethoxy substitution pattern is present in numerous biologically active molecules, including psychoactive substances and pharmaceuticals. The propiophenone backbone with an α-amino group is characteristic of cathinone-type stimulants.
-
CNS Activity: Given its structural similarity to cathinones and amphetamines like 3,4-dimethoxyamphetamine (3,4-DMA), this compound is likely to exhibit central nervous system activity.[1] It could potentially interact with monoamine transporters (for dopamine, serotonin, and norepinephrine) and 5-HT₂A receptors.[2]
-
Precursor for Drug Discovery: This molecule can serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The amino and keto groups provide handles for further chemical modifications.
-
Research Chemical: It is a valuable tool for structure-activity relationship (SAR) studies in the field of medicinal chemistry, particularly for developing novel psychoactive or therapeutic agents.
Safety and Handling
As with any novel chemical, 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride should be handled with care, assuming it may be toxic and psychoactive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Toxicity: While specific toxicity data is unavailable, related aminopropiophenones are known to be toxic.[3] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Conclusion
2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride is a compound of significant interest for researchers in medicinal chemistry and drug development. While detailed literature on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogues. As with any research chemical, all experimental work should be conducted with a thorough understanding of the potential hazards and with appropriate safety precautions in place.
References
- Nacher-Luis, I., et al. (2021). Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molecules, 26(15), 4488.
-
Wikipedia contributors. (2023, December 2). 3,4-Dimethoxyamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Wikipedia contributors. (2023, November 11). 4'-Aminopropiophenone. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Wikipedia contributors. (2024, January 15). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
Sources
Molecular weight of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride
An In-Depth Technical Guide to 2-Amino-3',4'-dimethoxypropiophenone Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization
Executive Summary
This technical guide provides a comprehensive overview of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, a substituted cathinone derivative of significant interest to researchers in medicinal chemistry and drug development. Due to its structural motifs, particularly the dimethoxyphenyl group common in neurologically active compounds, this molecule serves as a valuable building block for novel chemical entities. This document delineates its fundamental physicochemical properties, centered on a first-principles determination of its molecular weight. Furthermore, it proposes a robust, multi-step synthetic pathway and outlines detailed protocols for its analytical characterization and purity assessment, ensuring a high degree of scientific integrity and reproducibility for laboratory applications.
Chemical Identity and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The following section details the structural and calculated physicochemical properties of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
Structure and Nomenclature
-
IUPAC Name: 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride
-
Synonyms: 3',4'-Dimethoxycathinone hydrochloride
-
Chemical Structure:
-
The core structure consists of a propiophenone backbone, which is a three-carbon chain with a ketone at the first carbon, attached to a phenyl ring.
-
The phenyl ring is substituted at the 3' and 4' positions with methoxy (-OCH₃) groups.
-
An amino (-NH₂) group is located at the second carbon of the propyl chain (the α-carbon relative to the carbonyl group).
-
As a hydrochloride salt, the amino group is protonated (-NH₃⁺) and ionically bonded to a chloride anion (Cl⁻).
-
Physicochemical Data Summary
The quantitative properties of the molecule are critical for experimental design, from reaction stoichiometry to dosage calculations. The data below has been calculated based on the compound's molecular formula.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₃ | Calculated |
| Molecular Weight | 245.70 g/mol | Calculated |
| Exact Mass | 245.0819 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds[1] |
| Solubility | Soluble in water, methanol, ethanol | Inferred from hydrochloride salt nature |
| Storage Temperature | 2-8°C, protect from light and moisture | Inferred from similar compounds[2] |
Synthesis and Purification
A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research. The proposed pathway is based on established chemical transformations for α-amino ketones, ensuring a high probability of success.
Retrosynthetic Rationale and Strategy
The synthesis of α-amino ketones is a well-established field. A common and effective strategy involves the α-halogenation of a ketone precursor, followed by nucleophilic substitution with an amine source. This approach avoids the direct and often challenging Friedel-Crafts acylation with an aminated acyl chloride. The hydrochloride salt is then formed in the final step to improve stability, crystallinity, and handling properties.
The chosen precursor, 3',4'-dimethoxypropiophenone, is commercially available or can be readily synthesized, making this a practical and accessible route for most chemistry laboratories.
Proposed Synthetic Protocol
Step 1: α-Bromination of 3',4'-Dimethoxypropiophenone
The first step involves the selective bromination at the α-position of the ketone.
-
Dissolution: Dissolve 1 equivalent of 3',4'-dimethoxypropiophenone in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Bromination: Cool the solution in an ice bath (0-5°C). Add 1 equivalent of bromine (Br₂) dropwise with vigorous stirring. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (like AIBN) in a solvent like carbon tetrachloride can be used for a milder reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, pour the reaction mixture into cold water to precipitate the crude α-bromo ketone. Filter the solid, wash with water to remove acid, and dry under vacuum.
Step 2: Amination of 2-Bromo-3',4'-dimethoxypropiophenone
The α-bromo ketone is converted to the corresponding amine.
-
Reagent Preparation: Dissolve the crude 2-bromo-3',4'-dimethoxypropiophenone from the previous step in a polar aprotic solvent like acetone.[3]
-
Nucleophilic Substitution: Add an excess of an aminating agent. While aqueous ammonia can be used, a common method involves using sodium azide (NaN₃) to form an intermediate azide, which is then reduced.[3] For a direct amination, one could use a protected ammonia equivalent.
-
Reduction (if azide route is used): The resulting 2-azido-3',4'-dimethoxypropiophenone is then reduced to the primary amine using a reducing agent like hydrogen gas with a palladium on carbon (Pd/C) catalyst.[3]
-
Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude free-base amine.
Step 3: Formation of the Hydrochloride Salt
The final step involves converting the amine free base into its stable hydrochloride salt.
-
Dissolution: Dissolve the crude 2-Amino-3',4'-dimethoxypropiophenone free base in a minimal amount of a dry, non-polar solvent like diethyl ether or isopropanol.
-
Precipitation: Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol dropwise.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold, dry diethyl ether to remove any non-polar impurities, and dry under vacuum. Recrystallization from an ethanol/ether mixture can be performed for further purification.
Purification and Characterization Workflow
The following diagram illustrates the logical flow from the crude synthetic product to a fully characterized, high-purity compound.
Sources
Methodological & Application
Navigating the Frontier of Neuropharmacology: The Case of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride
A comprehensive review of available scientific literature reveals a significant information gap regarding the application of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in neuroscience research. At present, there are no established, peer-reviewed studies detailing its mechanism of action, specific molecular targets within the central nervous system, or validated protocols for its use in either in vitro or in vivo models.
This absence of data prevents the creation of detailed application notes and protocols as requested. Crafting such a document without a foundation of empirical evidence would be scientifically unsound and contrary to the principles of expertise, authoritativeness, and trustworthiness that guide rigorous research.
For researchers, scientists, and drug development professionals, it is crucial to base experimental design on established knowledge. The following sections will address related compounds that appeared in the search for the requested molecule, clarifying their distinct properties and applications to avoid confusion and potential experimental errors. It is imperative to note that the information provided for these related compounds does not apply to 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
Distinguishing from Related Psychoactive Compounds: The Case of Methylone
A frequent point of confusion in chemical databases and literature searches arises from structurally similar molecules. One such compound is Methylone (3,4-methylenedioxy-N-methylcathinone, or MDMC), a synthetic cathinone with psychoactive effects.[1][2][3][4][5]
It is critical to understand that 2-Amino-3',4'-dimethoxypropiophenone hydrochloride and Methylone are distinct chemical entities. Methylone is the β-keto analog of MDMA and acts as a serotonin–norepinephrine–dopamine releasing agent (SNDRA).[2] Its effects are similar to MDMA, inducing euphoria, stimulation, and increased sociability.[1][2][4]
Exploring Structurally Related Amino Acid Derivatives
The search for information on 2-Amino-3',4'-dimethoxypropiophenone hydrochloride also yielded results for various amino acid derivatives with different substitution patterns. These compounds have their own unique biological activities and should not be conflated with the requested molecule.
For instance, compounds like 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid are related to L-DOPA, a precursor to the neurotransmitter dopamine, and are studied in the context of Parkinson's disease.[6][7] Other related structures, such as 2-amino-3-triazolpropanoic acid derivatives , have been investigated as agonists at the glycine site of NMDA receptors, which play a critical role in synaptic plasticity and neurotransmission.[8]
The Importance of Chemical Specificity in Research
The significant differences in the chemical structures between 2-Amino-3',4'-dimethoxypropiophenone hydrochloride and the compounds discussed above underscore the importance of precise chemical identification in neuroscience research. Even minor molecular modifications can lead to vastly different pharmacological profiles, including altered receptor binding affinities, mechanisms of action, and physiological effects.
For researchers interested in the potential neuropharmacological properties of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, the path forward would involve foundational research, including:
-
Chemical Synthesis and Characterization: Ensuring the purity and identity of the compound.
-
In Vitro Screening: Assessing its binding affinity for a wide range of CNS receptors, ion channels, and transporters.
-
Cellular Assays: Investigating its effects on neuronal viability, signaling pathways, and electrophysiological properties.
-
In Vivo Studies: If warranted by in vitro data, carefully designed animal studies to evaluate its behavioral and physiological effects.
Until such foundational research is conducted and published in peer-reviewed journals, any application of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in a neuroscience context would be purely exploratory and lack the necessary scientific validation for the development of standardized protocols.
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Application Notes and Protocols for the Development of Novel Compounds from 2-Amino-3',4'-dimethoxypropiophenone hydrochloride
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the utilization of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride as a versatile starting material for the synthesis of novel and potentially bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals. It outlines several strategic synthetic pathways, including the formation of key heterocyclic scaffolds such as quinoxalines, pyrroles, and imidazoles. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental considerations. All methodologies are supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Potential of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride as a Scaffold
2-Amino-3',4'-dimethoxypropiophenone hydrochloride is a valuable bifunctional building block for organic synthesis. Its structure incorporates a primary aromatic amine and a ketone, offering two points of reactivity for constructing a diverse array of molecular architectures. The dimethoxy-substituted phenyl ring is a common feature in many biologically active compounds, potentially influencing pharmacokinetic and pharmacodynamic properties. The propiophenone side chain provides a three-carbon unit that can be readily incorporated into various heterocyclic systems.
Propiophenone derivatives have been investigated for a range of medicinal applications, including their potential as antidiabetic and anti-arrhythmic agents.[1][2] The amenability of the aminoketone functionality to a variety of classical and modern organic reactions makes this starting material a powerful tool for generating novel compound libraries for drug discovery.[3]
This guide will focus on three key synthetic transformations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride:
-
N-Acylation: To introduce a variety of substituents and to prepare precursors for subsequent cyclization reactions.
-
Heterocycle Formation via Condensation: To construct important pharmacophores such as quinoxalines.
-
Cyclization Reactions of N-Acyl Derivatives: To access other key heterocyclic systems like pyrroles and imidazoles.
Characterization of the Starting Material
A thorough characterization of the starting material is crucial before its use in synthesis. The following data for a closely related compound, 2'-Aminoacetophenone, can serve as a reference for the expected spectral features of 2-Amino-3',4'-dimethoxypropiophenone.[4] It is imperative that researchers perform their own analytical characterization of the specific batch of starting material being used.
Table 1: Representative Spectroscopic Data for a 2'-Aminoaryl Ketone Scaffold
| Technique | Key Expected Signals for 2-Amino-3',4'-dimethoxypropiophenone |
| ¹H NMR | Aromatic protons, methoxy group singlets (~3.9 ppm), methylene quartet (~2.9 ppm), methyl triplet (~1.2 ppm), and a broad singlet for the amino protons. |
| ¹³C NMR | Carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbons (~56 ppm), methylene carbon, and methyl carbon. |
| IR (cm⁻¹) | N-H stretching (two bands for primary amine, ~3300-3500 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spec. | A molecular ion peak corresponding to the free base form. |
Synthetic Protocols
Protocol 1: N-Acylation of 2-Amino-3',4'-dimethoxypropiophenone
Rationale: N-acylation is a fundamental transformation that serves two primary purposes: it allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR), and it generates the necessary precursors for subsequent cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler type reactions.[5][6] The use of an acyl chloride in the presence of a non-nucleophilic base is a standard and effective method for this transformation.
Experimental Workflow:
Caption: Workflow for the N-acylation of 2-Amino-3',4'-dimethoxypropiophenone.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (2.2 eq). Stir the suspension at room temperature for 15 minutes to liberate the free amine.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding 1 M HCl (aq). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the N-acylated product by NMR, IR, and mass spectrometry.
Self-Validation: The success of the reaction can be monitored by the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot. The identity of the product is confirmed by the presence of the amide proton and the characteristic shifts of the newly introduced acyl group in the ¹H NMR spectrum, as well as a new carbonyl stretch in the IR spectrum.
Protocol 2: Synthesis of Quinoxaline Derivatives
Rationale: Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[7] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this protocol, we will generate the 1,2-dicarbonyl compound in situ from our α-aminoketone starting material. This is a common and efficient strategy for accessing quinoxaline scaffolds.[1]
Reaction Scheme:
Caption: General scheme for the synthesis of quinoxaline derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-Amino-3',4'-dimethoxypropiophenone hydrochloride (1.0 eq), an o-phenylenediamine derivative (1.0 eq), and a catalytic amount of iodine (0.1 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.
-
Characterization: Characterize the purified quinoxaline derivative by NMR, IR, and mass spectrometry.
Causality: The iodine in this reaction likely acts as an oxidizing agent to facilitate the formation of the 1,2-dicarbonyl intermediate from the α-aminoketone, which then undergoes condensation with the o-phenylenediamine. DMSO can also serve as an oxidant in some cases.
Protocol 3: Paal-Knorr Synthesis of Pyrrole Derivatives
Rationale: The Paal-Knorr synthesis is a classic and reliable method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[8][9] To utilize our α-aminoketone starting material, it must first be converted into a 1,4-dicarbonyl compound. This can be achieved through various synthetic routes, for example, by N-acylation with a bromoacetyl group followed by a Kornblum oxidation or a related transformation. This multi-step approach provides access to a wide range of substituted pyrroles.
Synthetic Pathway:
Caption: Multi-step pathway to pyrrole derivatives via the Paal-Knorr synthesis.
Step-by-Step Protocol (Illustrative Example):
Part A: Synthesis of the 1,4-Dicarbonyl Precursor
-
N-Acylation: Following Protocol 3.1, acylate 2-Amino-3',4'-dimethoxypropiophenone with bromoacetyl bromide to yield the corresponding N-(bromoacetyl) derivative.
-
Kornblum Oxidation: Dissolve the N-(bromoacetyl) derivative (1.0 eq) in DMSO (10 mL/mmol) and add sodium bicarbonate (3.0 eq). Heat the mixture to 80 °C for 2-3 hours.
-
Workup and Isolation: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude 1,4-dicarbonyl compound. This intermediate may be used in the next step without further purification if it is of sufficient purity.
Part B: Paal-Knorr Cyclization
-
Reaction Setup: Dissolve the crude 1,4-dicarbonyl compound (1.0 eq) in glacial acetic acid (5 mL/mmol) and add ammonium acetate (5.0 eq).
-
Reaction: Heat the mixture to reflux (around 120 °C) for 1-2 hours.
-
Workup: Cool the reaction and carefully pour it into a beaker of ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting pyrrole derivative by column chromatography.
-
Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.
Trustworthiness: Each step of this multi-step synthesis can be monitored by TLC to ensure the completion of the reaction and the formation of the desired intermediate. The final product's identity is unequivocally confirmed by comprehensive spectroscopic analysis.
Potential for Further Diversification
The protocols outlined above represent a starting point for the development of a wide range of novel compounds. The N-acylated intermediates can be subjected to other cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to access dihydroisoquinoline and tetrahydro-β-carboline scaffolds, respectively.[5][6] Furthermore, the aminoketone can be a precursor for the synthesis of imidazoles and benzodiazepines , which are privileged structures in medicinal chemistry.[2][10]
Conclusion
2-Amino-3',4'-dimethoxypropiophenone hydrochloride is a readily available and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold. The inherent modularity of the described synthetic routes allows for the generation of extensive compound libraries for screening in various biological assays, thereby accelerating the drug discovery process.
References
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- Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. Synlett, (20), 3263-3266.
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MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. Available from: [Link]
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MDPI. Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. MDPI. Available from: [Link]
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Application Note & Protocols: In Vitro Pharmacological Profiling of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride (Methedrone)
Section 1: Introduction and Strategic Overview
2-Amino-3',4'-dimethoxypropiophenone hydrochloride, more commonly known in scientific literature as methedrone or 3,4-dimethoxymethcathinone, is a synthetic cathinone derivative. As a psychoactive compound, its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.[1][2][3] Understanding its interaction with the plasma membrane monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is critical for elucidating its pharmacological profile. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.
Compounds like methedrone can act as either reuptake inhibitors (blocking the transporter) or as releasing agents (reversing the direction of transport), leading to a significant increase in extracellular neurotransmitter concentrations.[3] This guide provides detailed protocols for the in vitro characterization of 2-Amino-3',4'-dimethoxypropiophenone HCl's effects on these critical central nervous system targets. The assays described herein are fundamental in neuropharmacology and drug development for quantifying the potency and mechanism of action of novel psychoactive substances.
The following diagram illustrates the principal targets of 2-Amino-3',4'-dimethoxypropiophenone HCl within a representative monoaminergic synapse.
Figure 1: Mechanism of Action. Diagram of a monoaminergic synapse showing the monoamine transporter (DAT/NET/SERT) as the primary target for 2-Amino-3',4'-dimethoxypropiophenone HCl, which disrupts normal neurotransmitter reuptake.
Section 2: Pre-Assay Compound Management
Scientific rigor begins with meticulous preparation. The accuracy of in vitro data is critically dependent on the proper handling and preparation of the test compound.
2.1. Stock Solution Preparation and Validation
-
Rationale: The hydrochloride salt form of 2-Amino-3',4'-dimethoxypropiophenone generally confers good solubility in aqueous buffers. However, creating a high-concentration, validated stock solution is paramount for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is often a preferred solvent for initial solubilization before further dilution in aqueous assay buffers.
-
Protocol:
-
Accurately weigh a precise amount (e.g., 5 mg) of 2-Amino-3',4'-dimethoxypropiophenone HCl powder.
-
Dissolve the powder in a minimal volume of high-purity DMSO to create a concentrated primary stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Scientist's Note: The final concentration of DMSO in the assay wells should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts. Prepare an identical vehicle control (e.g., 0.5% DMSO in assay buffer) to be used in all relevant control wells.
-
Aliquot the primary stock solution into small-volume, single-use tubes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
-
2.2. Solubility and Stability Considerations
-
Solubility: While the HCl salt is water-soluble, it's crucial to confirm solubility in the final assay buffer at the highest tested concentration. Visual inspection for precipitation is a minimum requirement.
-
Stability: For novel compounds, stability in assay buffer at the experimental temperature (e.g., 37°C) should be assessed, especially for prolonged incubation times. This can be done by comparing the activity of a freshly prepared sample to one that has been incubated under assay conditions for the maximum duration of the experiment.
Section 3: Protocol 1: Neurotransmitter Uptake Inhibition Assay
This functional assay quantifies the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter (or a surrogate) into cells expressing a specific monoamine transporter.
3.1. Principle and Rationale
The assay relies on cells (typically HEK-293) stably transfected to express high levels of a single human monoamine transporter (hDAT, hNET, or hSERT).[5] These cells will actively import their specific radiolabeled substrate (e.g., [³H]-dopamine for DAT). An inhibitor, like 2-Amino-3',4'-dimethoxypropiophenone HCl, will compete with the radiolabeled substrate, reducing its uptake. The amount of radioactivity accumulated by the cells is inversely proportional to the inhibitory potency of the compound.
Figure 2: Workflow. High-level workflow for the radiolabeled neurotransmitter uptake inhibition assay.
3.2. Materials & Reagents
| Reagent/Material | Purpose |
| HEK-293 cells stably expressing hDAT, hNET, or hSERT | Biological system for transporter activity |
| 96-well cell culture plates (poly-D-lysine coated) | Adherent cell growth and assay vessel |
| Assay Buffer (e.g., Krebs-HEPES, pH 7.4) | Provides physiological ionic environment for cells |
| [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin | Radiolabeled substrate for uptake measurement |
| Test Compound Stock Solution | 2-Amino-3',4'-dimethoxypropiophenone HCl in DMSO |
| Reference Inhibitors (e.g., GBR 12909, Desipramine, Fluoxetine) | Positive controls for DAT, NET, and SERT inhibition, respectively |
| Cell Lysis Buffer (e.g., 1% SDS) | Disrupts cell membranes to release intracellular contents |
| Scintillation Cocktail | Converts radioactive decay into detectable light |
| Microplate Scintillation Counter | Instrument for quantifying radioactivity |
3.3. Step-by-Step Protocol
-
Cell Plating: Seed the transporter-expressing HEK-293 cells into a 96-well plate at a density of 40,000–60,000 cells/well.[6] Culture overnight to allow for adherence and formation of a confluent monolayer.
-
Preparation of Assay Plates: On the day of the experiment, gently aspirate the culture medium. Wash the cells once with 100 µL of room temperature assay buffer.
-
Compound Pre-incubation: Add 50 µL of assay buffer containing the desired concentration of 2-Amino-3',4'-dimethoxypropiophenone HCl (or reference inhibitor/vehicle) to each well. Prepare a dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Total Uptake Control: Wells containing only vehicle.
-
Non-specific Uptake Control: Wells containing a high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT) to define background signal.
-
-
Incubation: Incubate the plate for 10-20 minutes at 37°C.
-
Scientist's Note: This pre-incubation step allows the test compound to reach binding equilibrium with the transporter before the introduction of the substrate.
-
-
Initiation of Uptake: Initiate the reaction by adding 50 µL of assay buffer containing the radiolabeled substrate at a final concentration near its Km value (typically 10-100 nM).
-
Uptake Reaction: Incubate for a precise period (e.g., 5-15 minutes) at 37°C. The timing is critical as this determines the initial velocity of uptake.[7]
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells 2-3 times with 200 µL of ice-cold assay buffer. This stops the transport process and removes extracellular radiolabel.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation.
-
Quantification: Transfer the lysate from each well into a scintillation vial (or a microplate compatible with a scintillation counter), add 3-4 mL of scintillation cocktail, and quantify the radioactivity in counts per minute (CPM).[7]
Section 4: Protocol 2: Radioligand Competition Binding Assay
This assay directly measures the affinity of the test compound for the transporter protein by assessing its ability to displace a known high-affinity radioligand.
4.1. Principle and Rationale
Cell membranes containing the transporter of interest are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT). The test compound is added at increasing concentrations, competing with the radioligand for the same binding site. A potent compound will displace the radioligand at low concentrations. The data are used to determine the inhibitor constant (Ki), a direct measure of binding affinity.
4.2. Materials & Reagents
| Reagent/Material | Purpose |
| Cell Membranes (from transfected cells/tissue) | Source of transporter protein |
| Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4) | Provides optimal conditions for ligand-receptor binding |
| Radioligand (e.g., [³H]-WIN 35,428 for DAT) | High-affinity probe for the transporter binding site |
| Test Compound Stock Solution | 2-Amino-3',4'-dimethoxypropiophenone HCl in DMSO |
| Non-specific Binding Definer (e.g., 10 µM Cocaine) | A high concentration of a known ligand to define background binding |
| Glass Fiber Filters (e.g., GF/B or GF/C) | Used to separate bound from free radioligand via vacuum filtration |
| Brandel Cell Harvester or equivalent | Apparatus for rapid vacuum filtration of 96-well plates |
| Scintillation Counter | Instrument for quantifying radioactivity retained on the filters |
4.3. Step-by-Step Protocol
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[8]
-
50 µL of test compound dilution (or vehicle/non-specific definer).
-
50 µL of radioligand diluted in binding buffer (at a final concentration near its Kd value).
-
150 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate for 60-120 minutes at a specified temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[9] Gentle agitation is recommended.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters 3-4 times with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate for several hours before counting in a scintillation counter.
Section 5: Data Analysis, Interpretation, and Validation
5.1. Uptake Inhibition Analysis
-
Calculate Specific Uptake: For each data point, subtract the average CPM from the non-specific uptake wells from the measured CPM.
-
Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)
-
-
Calculate Percent Inhibition: Normalize the data relative to the vehicle control (0% inhibition) and the non-specific control (100% inhibition).
-
% Inhibition = 100 * (1 - (Specific Uptake_Test / Specific Uptake_Vehicle))
-
-
Determine IC₅₀: Plot the percent inhibition against the log concentration of 2-Amino-3',4'-dimethoxypropiophenone HCl. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake.[7]
5.2. Binding Affinity Analysis
-
Calculate Specific Binding: Subtract the CPM from the non-specific binding wells from all other wells.
-
Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to fit a one-site competition curve to determine the IC₅₀.
-
Calculate Ki (Inhibitor Constant): Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation. This corrects for the concentration and affinity of the radioligand used in the assay.
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
5.3. Summary of Key Parameters & Expected Outcomes
Based on the pharmacology of related cathinones, it is expected that 2-Amino-3',4'-dimethoxypropiophenone HCl will show inhibitory activity at all three monoamine transporters.[10] The relative potency (IC₅₀/Ki values) will define its pharmacological profile (e.g., dopamine-selective, serotonin-selective, or non-selective).
| Parameter | Assay Type | Description | Typical Value Range for Cathinones |
| IC₅₀ | Uptake Inhibition | Concentration causing 50% inhibition of substrate uptake. | 0.1 µM - 50 µM |
| Ki | Radioligand Binding | Inhibitor binding affinity constant, independent of assay conditions. | 0.1 µM - 50 µM |
| Hill Slope | Both | The steepness of the dose-response curve; a value near 1.0 suggests competitive interaction. | 0.8 - 1.2 |
Trustworthiness and Self-Validation: Every experiment must include positive and negative controls. Reference inhibitors with known potencies should yield IC₅₀ values within the historically accepted range for the assay to be considered valid. The vehicle control must not show any significant inhibition.
Section 6: References
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
MDPI. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
-
Frontiers. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
MDPI. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Retrieved from [Link]
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
-
Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
University of Vienna. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
-
MDPI. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Retrieved from [Link]
-
Diva-portal.org. (2023). Characterization of neurotransmitter inhibition for seven cathinones by a proprietary fluorescent dye method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Retrieved from [Link]
-
Neurocluster. (n.d.). The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower pote. Retrieved from [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
-
ResearchGate. (2025). The profile of Mephedrone on Human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Retrieved from [Link]
-
PubMed. (2025). 4-Amino-3',4'-dihydroxychalcone Increases Tau Dynamics in Phase-Separated Droplets and Inhibits Tau Aggregation. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
Sources
- 1. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 6. moleculardevices.com [moleculardevices.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
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- 10. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
Mastering the Preparation of 2-Amino-3',4'-dimethoxypropiophenone Hydrochloride Stock Solutions: A Detailed Guide for Researchers
Introduction: The Significance of 2-Amino-3',4'-dimethoxypropiophenone Hydrochloride in Research
2-Amino-3',4'-dimethoxypropiophenone hydrochloride is a chemical compound of interest in various research and development sectors, particularly in the synthesis of novel pharmaceutical agents and as a building block in organic chemistry. Its propiophenone core, substituted with amino and dimethoxy functional groups, makes it a versatile precursor for a range of more complex molecules. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, a critical factor for many experimental applications.[1]
Accurate and consistent preparation of stock solutions is a fundamental yet crucial step in ensuring the reproducibility and reliability of experimental results. This application note provides a comprehensive, in-depth protocol for the preparation, handling, and storage of stock solutions of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, grounded in established principles of chemical safety and solution chemistry.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for the accurate preparation of its solutions. Due to the limited availability of a consolidated data sheet for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, some properties have been estimated based on structurally similar compounds.
| Property | Value | Source/Justification |
| Chemical Name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₆ClNO₃ | Derived from structure |
| Estimated Molecular Weight | 245.7 g/mol | Calculated based on the addition of two methyl groups to the dihydroxy analog and the inclusion of HCl. |
| Appearance | Likely a crystalline solid | General characteristic of amine hydrochloride salts.[2] |
| Solubility | Expected to be soluble in water and polar organic solvents such as ethanol and DMSO. | Amine hydrochloride salts are generally water-soluble.[1][3] The organic portion of the molecule suggests solubility in organic solvents. |
| Stability | The hydrochloride salt is expected to be more stable than the free base. Solutions may be susceptible to degradation over time, especially if exposed to light or non-optimal pH conditions.[4] | General knowledge of amine salts. Aminoketones can be unstable.[5] |
Note: The molecular weight is an estimation and should be confirmed with the supplier's certificate of analysis if available.
Safety Precautions and Hazard Management: A Self-Validating System
Working with any chemical compound necessitates a robust safety protocol. The following guidelines are based on the general hazards associated with aminoketones and hydrochloride salts.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.
-
Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: When handling the powder outside of a fume hood, a properly fitted respirator (e.g., N95) is recommended to avoid inhalation of fine particles.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. The choice of solvent will depend on the specific requirements of the downstream application.
Materials and Equipment:
-
2-Amino-3',4'-dimethoxypropiophenone hydrochloride powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask (appropriate size, e.g., 10 mL, 25 mL, 50 mL)
-
Appropriate solvent (e.g., sterile deionized water, absolute ethanol, or DMSO)
-
Pipettes and pipette tips
-
Vortex mixer or magnetic stirrer
-
Amber glass vials or cryovials for storage
Step-by-Step Methodology:
-
Calculation of Required Mass:
-
The mass of the compound needed to prepare a stock solution of a specific molarity can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mM (0.01 mol/L) stock solution in a 10 mL (0.01 L) volumetric flask, using the estimated molecular weight of 245.7 g/mol : Mass (g) = 0.01 mol/L x 0.01 L x 245.7 g/mol = 0.002457 g = 2.457 mg
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out the calculated mass (e.g., 2.457 mg) of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride powder using a spatula. It is crucial to perform this step inside a chemical fume hood to avoid inhalation of the powder.
-
-
Dissolution:
-
Transfer the weighed powder into the volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ~5 mL for a 10 mL flask) to the flask.
-
Gently swirl the flask or use a vortex mixer or magnetic stirrer to dissolve the powder completely. Sonication may be used cautiously if the compound is difficult to dissolve, but care should be taken to avoid heating the solution.
-
-
Bringing to Final Volume:
-
Once the solid is fully dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
For long-term stability and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber glass vials or cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the aliquots at the appropriate temperature. For many amine hydrochloride solutions, storage at -20°C or -80°C is recommended to maintain stability.[4] Protect from light.
-
Visualization of the Workflow
The following diagram illustrates the key steps in the preparation of the stock solution.
Caption: Workflow for the preparation of a stock solution.
Data Presentation: Concentration and Dilution Table
This table provides a quick reference for preparing various concentrations from a 10 mM stock solution.
| Desired Concentration | Volume of 10 mM Stock Solution | Volume of Diluent | Total Volume |
| 1 mM | 100 µL | 900 µL | 1 mL |
| 500 µM | 50 µL | 950 µL | 1 mL |
| 100 µM | 10 µL | 990 µL | 1 mL |
| 50 µM | 5 µL | 995 µL | 1 mL |
| 10 µM | 1 µL | 999 µL | 1 mL |
Trustworthiness and Self-Validation
To ensure the accuracy and reliability of your prepared stock solution, consider the following self-validating steps:
-
Visual Inspection: The final solution should be clear and free of any particulate matter.
-
pH Measurement: For aqueous solutions, measuring the pH can be a useful quality control step. The hydrochloride salt should result in a slightly acidic solution.
-
Spectrophotometric Analysis: If the compound has a known absorbance spectrum, a quick UV-Vis scan can confirm its presence and provide a rough estimate of the concentration.
-
Consistency Checks: Prepare fresh dilutions for each experiment and compare results with previous experiments to ensure consistency.
Conclusion
The protocol outlined in this application note provides a detailed and safety-conscious framework for the preparation of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride stock solutions. By adhering to these guidelines, researchers can ensure the quality and consistency of their experimental starting materials, thereby contributing to the overall integrity and reproducibility of their scientific findings.
References
-
Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
- Japan Bioindustry Association. (n.d.). Guide to the Safe Handling of Enzymes.
-
Chemsrc. (2025, August 24). 1-(3,4-Dimethoxyphenyl)propan-1-one. Retrieved from [Link]
-
ResearchGate. (2017, February 8). Purification of organic hydrochloride salt?. Retrieved from [Link]
- [Relevant Safety Handling Guide for Amines]. (n.d.).
-
PubChem. (n.d.). 2-Amino-3-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
- ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions.
- State of Michigan. (n.d.). SAFETY DATA SHEET - Acetone.
-
PubMed. (1996). Stability of ranitidine and thiamine in parenteral nutrition solutions. Retrieved from [Link]
-
PubMed. (2015). Physicochemical Stability of Compounded Naltrexone Hydrochloride Solutions in PCCA Base SuspendIt. Retrieved from [Link]
- MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from a relevant scientific article on MDPI.
- ACS Figshare. (2022, June 15). Solubility of Electrolytes in Organic Solvents. Retrieved from a relevant scientific article on ACS Figshare.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-Amino-1-(3,4-dimethoxyphenyl)ethanone Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride, a substituted α-aminoacetophenone, is a valuable precursor in synthetic organic and medicinal chemistry. While the initially specified "2-Amino-3',4'-dimethoxypropiophenone hydrochloride" is not a commonly cataloged research chemical, this closely related ethanone derivative serves as a critical starting material for the construction of diverse and complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic ketone, allows for a wide array of chemical transformations. The electron-donating methoxy groups on the phenyl ring further influence its reactivity, making it a key intermediate in the synthesis of various heterocyclic compounds with potential biological and pharmacological activities.[1]
This document provides a comprehensive guide for researchers, detailing available suppliers, essential safety and handling protocols, and step-by-step synthetic methodologies for the application of this compound in the synthesis of pharmacologically relevant scaffolds.
Physicochemical Properties and Supplier Information
Compound Identification:
| Property | Value |
| Chemical Name | 2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride |
| Synonyms | 3',4'-Dimethoxy-α-aminoacetophenone HCl |
| CAS Number | Not explicitly assigned; Free Base: 40869-57-6 |
| Molecular Formula | C₁₀H₁₄ClNO₃ |
| Molecular Weight | 231.68 g/mol |
Supplier Comparison for Research Grade Compound:
Sourcing high-purity starting materials is paramount for reproducible research outcomes. Below is a comparative table of representative suppliers for 2-Amino-1-(3,4-dimethoxyphenyl)ethanone and its hydrochloride salt. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and specifications before use.
| Supplier | Product Name | CAS Number | Purity | Notes |
| BenchChem | 2-Amino-1-(3,4-dimethoxyphenyl)ethanone | 40869-57-6 | Inquiry | Offered for research use.[1] |
| BLDpharm | 1-(2-Amino-4,5-dimethoxyphenyl)ethanone | 4101-30-8 | Inquiry | Isomeric variant offered.[2] |
| ChemicalBook | Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride | 671224-08-1 | Inquiry | Isomeric variant offered.[3] |
Note: The availability and specifications from suppliers are subject to change. It is crucial to verify the information directly with the respective supplier.
Safety, Handling, and Storage
Hazard Identification (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Application in the Synthesis of Heterocyclic Scaffolds
The primary utility of 2-aminoacetophenones lies in their role as precursors for a variety of heterocyclic systems, which are prevalent in many biologically active compounds.[6] The presence of the amine and ketone functionalities allows for cyclization reactions to form five, six, and seven-membered rings.
Caption: Synthetic utility of 2-Amino-1-(3,4-dimethoxyphenyl)ethanone HCl.
Protocol 1: Synthesis of a Quinoline Derivative via Friedländer Annulation
The Friedländer synthesis is a classic and reliable method for the preparation of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[1] This protocol outlines a general procedure adaptable for 2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride.
Rationale: This reaction provides a straightforward route to substituted quinolines, a scaffold found in numerous pharmaceuticals, including antimalarial and antibacterial agents. The choice of the 1,3-dicarbonyl compound allows for diversification at positions 2 and 3 of the quinoline ring. Lactic acid serves as both a solvent and a mild, biodegradable catalyst, aligning with principles of green chemistry.
Materials:
-
2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride
-
Ethyl acetoacetate (or another 1,3-dicarbonyl compound)
-
Lactic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend 2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride (1.0 eq) in lactic acid.
-
Addition of Reagent: Add ethyl acetoacetate (1.2 eq) to the suspension.
-
Reaction: Heat the mixture at 80-100 °C with stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the lactic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Caption: Workflow for the synthesis of a quinoline derivative.
Protocol 2: Synthesis of a 1,4-Benzodiazepine Precursor
2-Aminoacetophenones are key starting materials for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs.[4][5] The following protocol describes the initial acylation step, a crucial transformation in the classic Sternbach synthesis of benzodiazepines.
Rationale: This protocol focuses on the N-acylation of the primary amino group with chloroacetyl chloride. This step introduces the necessary carbon framework for the subsequent intramolecular cyclization to form the seven-membered diazepine ring. The use of a base is critical to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt of the starting material.
Materials:
-
2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard reaction, workup, and purification equipment
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked flask under an inert atmosphere, add 2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride (1.0 eq) and anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 10-15 minutes.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated ammonium chloride solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product, a 2-chloroacetamido intermediate, can be purified by recrystallization or column chromatography. This intermediate is then ready for the subsequent cyclization step to form the benzodiazepine N-oxide.[4]
Caption: Workflow for N-acylation in benzodiazepine synthesis.
Conclusion
2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride is a highly functionalized and versatile building block for synthetic chemistry. Its ability to participate in various cyclization reactions makes it an invaluable precursor for constructing heterocyclic scaffolds of significant interest in drug discovery and development. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound, with the understanding that reaction conditions may require optimization based on the specific substrates and desired products. Adherence to strict safety protocols is essential when working with this and all related chemical compounds.
References
-
PubChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
- Nowacki, M., & Pawłowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91.
-
Boron Molecular. (n.d.). Buy 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. Retrieved from [Link]
- Fisher Scientific. (2010). Safety Data Sheet: 3',4'-Dimethoxyacetophenone.
-
Synerzine. (2018). Safety Data Sheet: Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. CN107011188B - Preparation method of isoproterenol hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
Troubleshooting & Optimization
Navigating the Stability of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride: A Technical Support Guide
Welcome to the technical support center for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical solutions to anticipate and address stability challenges, ensuring the integrity of your research.
Introduction: Understanding the Molecule
2-Amino-3',4'-dimethoxypropiophenone hydrochloride is a substituted cathinone, a class of compounds known for their β-keto-phenethylamine backbone. The stability of this molecule is intrinsically linked to its functional groups: a primary aromatic amine, a ketone, and two methoxy groups on the phenyl ring. These moieties are susceptible to various degradation pathways under common experimental and storage conditions. This guide will delve into the likely degradation mechanisms and provide a framework for conducting robust stability studies.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to address common issues encountered during the handling and analysis of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
FAQ 1: My sample purity is decreasing over time, even when stored in solution. What are the likely causes?
Decreasing purity in solution is often attributable to hydrolytic degradation. The aminoketone structure of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride makes it susceptible to both acid- and base-catalyzed hydrolysis.
Causality:
-
Acidic Hydrolysis: In acidic conditions, the primary amine is protonated, which can facilitate nucleophilic attack by water on the carbonyl carbon. This can lead to cleavage of the amino group.
-
Basic Hydrolysis: Under basic conditions, the alpha-proton to the carbonyl group can be abstracted, leading to potential enolate formation and subsequent reactions. The amino group can also be a target for degradation.
Troubleshooting:
-
pH Control: Ensure your solutions are buffered to a neutral pH if the experimental conditions allow. If acidic or basic conditions are required, be aware of the potential for degradation and consider running time-course studies to quantify the rate of degradation.
-
Solvent Choice: While aqueous solutions are common, consider using aprotic organic solvents if your experimental design permits, to minimize hydrolysis.
Potential Hydrolytic Degradation Pathway
Caption: Proposed acidic hydrolysis pathway.
FAQ 2: I'm observing the appearance of new, colored impurities in my sample, especially after exposure to light. What's happening?
The appearance of colored impurities, particularly after light exposure, is a strong indicator of photodegradation. Aromatic ketones are known to be photosensitive.
Causality:
Aromatic ketones can absorb UV light, promoting them to an excited state. This excited molecule can then undergo various reactions, including hydrogen abstraction, cyclization, or fragmentation, leading to a variety of degradation products. The extended conjugation in some of these products can result in colored compounds.
Troubleshooting:
-
Light Protection: Always store solutions and solid material of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in amber vials or wrapped in aluminum foil to protect them from light.
-
Wavelength Considerations: Be mindful of the wavelengths used in any spectroscopic analysis, as high-energy light can induce degradation during the measurement itself.
Potential Photodegradation Pathways
Caption: General photodegradation scheme.
FAQ 3: My analysis by GC-MS shows unexpected peaks, and the molecular ion of my compound is weak or absent.
This is a common issue with compounds that are thermally labile. The high temperatures of the GC inlet can cause on-column degradation. Cathinone analogs are known to be susceptible to thermal degradation.[1]
Causality:
At elevated temperatures, the β-keto-phenethylamine structure can undergo various reactions, including dehydration, cyclization, or fragmentation. Oxidative degradation can also occur if oxygen is present in the carrier gas.[1]
Troubleshooting:
-
Lower Inlet Temperature: Experiment with lowering the GC inlet temperature to minimize thermal decomposition.
-
Derivatization: Consider derivatizing the amino group to increase its thermal stability.
-
Alternative Analytical Techniques: If thermal degradation is unavoidable, consider using a "softer" ionization technique like electrospray ionization (ESI) with liquid chromatography-mass spectrometry (LC-MS), which does not require high temperatures.
Potential Thermal Degradation Products
| Potential Degradation Product | Proposed Formation Mechanism | Analytical Signature (MS) |
| Dehydrogenated analog | Oxidation in the GC inlet | M-2 peak |
| Corresponding chalcone | Elimination of ammonia | M-17 peak |
| 3,4-Dimethoxybenzaldehyde | Cleavage of the propiophenone side chain | Peak corresponding to m/z 166 |
FAQ 4: I am performing forced degradation studies and see significant degradation under oxidative conditions. What are the likely products?
The primary amine and the benzylic position of the propiophenone are susceptible to oxidation.
Causality:
-
Amine Oxidation: Primary amines can be oxidized to nitroso, nitro, or other species.
-
Benzylic Oxidation: The carbon adjacent to the phenyl ring is activated and can be oxidized, potentially leading to cleavage of the side chain. The methoxy groups can also be susceptible to oxidative demethylation.
Troubleshooting:
-
Control of Oxidants: Be precise with the concentration and exposure time to oxidizing agents (e.g., H₂O₂, AIBN).
-
Inert Atmosphere: When not intentionally studying oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent unintended oxidative degradation.
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
2-Amino-3',4'-dimethoxypropiophenone hydrochloride
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method. Compare the chromatograms of the stressed samples to that of an unstressed control.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point would be 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength that provides a good response for the parent compound (e.g., 254 nm and 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Mass Spectrometry: Use ESI in positive ion mode to identify the molecular weights of the parent and degradation products.
Optimization:
-
Adjust the gradient slope and initial/final mobile phase composition to achieve adequate separation of all peaks.
-
If co-elution occurs, consider changing the pH of the mobile phase or using a different column chemistry (e.g., phenyl-hexyl).
Conclusion
The stability of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride is a critical factor in its handling, storage, and analysis. By understanding the potential degradation pathways—hydrolysis, photolysis, thermal decomposition, and oxidation—researchers can take proactive steps to mitigate these issues. The troubleshooting guide and protocols provided herein serve as a starting point for developing robust experimental designs and analytical methods. Always remember that a thorough understanding of the molecule's chemistry is the foundation of reliable and reproducible scientific results.
References
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8874–8882. [Link]
-
Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633–640. [Link]
-
Reid, D. L., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Organic Chemistry, 85(16), 10848–10855. [Link]
-
Bjoerk, E., et al. (2007). Photodegradation of substituted stilbene compounds: what colors aging paper yellow? Photochemical & Photobiological Sciences, 6(5), 551-557. [Link]
-
Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633-640. [Link]
-
de la Cruz, J. P., et al. (2008). Isolation and structure elucidation of photodegradation products of fexofenadine. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 356-362. [Link]
Sources
Technical Support Center: Stability of 2-Amino-3',4'-dimethoxypropiophenone Hydrochloride
Welcome to the Technical Support Center for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
Introduction to the Stability Profile
2-Amino-3',4'-dimethoxypropiophenone hydrochloride is a substituted aminoketone, a class of compounds that can exhibit sensitivities to various environmental factors. The presence of a primary amine, a ketone functional group, and methoxy-substituted aromatic rings gives this molecule a unique reactivity profile. Its formulation as a hydrochloride salt generally enhances its stability, particularly in the solid state, by protonating the primary amine and reducing its nucleophilicity.[1] However, in solution, its stability is a dynamic interplay of solvent, pH, temperature, light, and oxygen.
This guide will address common questions and issues encountered during the handling and analysis of this compound, providing both troubleshooting advice and foundational experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My solution of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride is turning yellow/brown. What is happening?
Answer:
A color change in your solution is a common indicator of degradation. For molecules like 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, this is often due to oxidative degradation or the formation of highly conjugated systems resulting from self-condensation reactions.
Causality and Troubleshooting:
-
Oxidative Degradation: The electron-rich dimethoxy-substituted benzene ring is susceptible to oxidation. This can be exacerbated by exposure to air (oxygen), metal ions (which can catalyze oxidation), and light (photolytic oxidation).[2]
-
Troubleshooting:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas or glassware), consider the addition of a small amount of a chelating agent like EDTA.
-
Light Protection: Protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil.
-
-
-
Self-Condensation: Primary aminoketones can be prone to self-condensation reactions, where the amine of one molecule reacts with the ketone of another, leading to the formation of imines and, subsequently, more complex and often colored oligomers.[1] While the hydrochloride salt form mitigates this by protonating the amine, a change in pH to a more basic environment can deprotonate the amine, increasing its reactivity.
-
Troubleshooting:
-
pH Control: Maintain a slightly acidic pH for your solutions. The hydrochloride salt itself helps with this, but if you are using buffers, ensure they are in the acidic to neutral range. Avoid basic conditions.
-
Concentration: Use the lowest feasible concentration for your experiment, as higher concentrations can accelerate bimolecular reactions like self-condensation.
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C) when not in use to slow down reaction kinetics.
-
-
FAQ 2: I am seeing a new peak in my HPLC analysis that grows over time. How do I identify it?
Answer:
The appearance of a new peak in your chromatogram is a clear sign of degradation. Identifying this degradant is crucial for understanding the stability of your compound. The most likely initial degradation pathways are hydrolysis and oxidation.
Causality and Troubleshooting:
-
Hydrolytic Degradation: Although generally less common for simple aminoketones compared to esters or amides, hydrolysis can occur under certain pH conditions. However, a more probable scenario for aminoketones is the involvement of water in reactions like imine formation and subsequent hydrolysis.[3]
-
Oxidative Degradation: As mentioned previously, oxidation is a significant risk. This could manifest as hydroxylation of the aromatic ring or oxidation of the amino group.[4]
Workflow for Degradant Identification:
To confidently identify the new peak, a forced degradation study is the recommended approach. This involves subjecting the compound to a range of harsh conditions to intentionally generate degradation products.[5]
-
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat a solution at 60-80 °C.
-
Photolytic Degradation: Expose a solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7]
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method. A good method will separate the parent peak from all degradant peaks.[8]
-
Peak Matching: Compare the retention time of the unknown peak in your original sample with the peaks generated under the specific stress conditions. If it matches the peak from the oxidative stress condition, for example, you have strong evidence that it is an oxidation product.
-
Structural Elucidation: For definitive identification, collect the fraction corresponding to the new peak and analyze it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
-
Visualization of the Workflow:
Caption: Workflow for a forced degradation study.
FAQ 3: Which solvents are best for preparing stable stock solutions?
Answer:
The choice of solvent is critical for maintaining the stability of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. The ideal solvent should fully dissolve the compound without promoting degradation.
Solvent Selection Guide:
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally good choices for initial dissolution. Be aware that DMSO can sometimes promote oxidation, so use high-purity, anhydrous grades and store solutions under inert gas. |
| Protic Polar | Methanol, Ethanol | Good solvating power. Can participate in reactions, but generally stable for short-term storage. Ensure they are free of contaminants. |
| Aqueous | Water (acidified), Acidic Buffers (e.g., citrate, phosphate at pH < 7) | The hydrochloride salt is expected to be water-soluble. Using slightly acidic water or buffers will help maintain the protonated state of the amine, enhancing stability against self-condensation. Avoid neutral or basic aqueous solutions for long-term storage. |
| Non-Polar | Toluene, Hexanes | Generally poor solvents for the hydrochloride salt and not recommended. |
Best Practices for Solution Preparation and Storage:
-
Prioritize Solubility and Stability: For analytical purposes, a mixture of acetonitrile and acidified water is often a good starting point.
-
Fresh is Best: Prepare solutions fresh whenever possible.
-
Storage Conditions: If storage is necessary, store solutions at low temperatures (2-8 °C or -20 °C), protected from light, and under an inert atmosphere.
-
Material Compatibility: Use high-quality, clean glassware (borosilicate glass is preferred). Avoid contact with reactive metals.
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products and any other impurities.
Objective: To develop an HPLC method that resolves 2-Amino-3',4'-dimethoxypropiophenone hydrochloride from all potential degradation products.
Methodology:
-
Column Selection: Start with a robust, reversed-phase column, such as a C18 or C8, with standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acidic modifier will ensure the amine is protonated, leading to better peak shape.
-
Organic (B): Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Start with a shallow gradient, for example: 5% B to 95% B over 20-30 minutes. This will help to elute a wide range of potential degradants with varying polarities.
-
-
Detection: Use a UV detector. Run a UV scan of the parent compound to determine the optimal wavelength for detection (likely in the 254-320 nm range). A photodiode array (PDA) detector is highly recommended as it can assess peak purity.
-
Forced Degradation Sample Analysis: Inject the samples from your forced degradation study (see FAQ 2).
-
Method Optimization:
-
Resolution: Adjust the gradient slope, initial and final %B, and run time to achieve baseline separation between the parent peak and all degradant peaks. A resolution of >1.5 is generally considered acceptable.
-
Peak Shape: Ensure the parent peak has a good tailing factor (ideally between 0.9 and 1.2).
-
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally homogenous.
-
Visualization of the Method Development Logic:
Caption: Logic flow for developing a stability-indicating HPLC method.
Summary of Stability Considerations
| Factor | Potential Impact | Mitigation Strategy |
| pH | Degradation in basic conditions (self-condensation) | Maintain acidic to neutral pH; use buffered solutions for experiments. |
| Solvent | Can promote or inhibit degradation | Use high-purity, aprotic or protic solvents; avoid reactive solvents. Acetonitrile/acidified water is a good starting point. |
| Temperature | Accelerates all degradation pathways | Store solid compound and solutions at low temperatures. |
| Light | Can induce photolytic degradation | Protect solid and solutions from light using amber vials or foil. |
| Oxygen | Can cause oxidative degradation of the aromatic ring | Prepare and store solutions under an inert atmosphere (N₂ or Ar). |
By understanding the inherent chemical nature of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride and systematically applying the troubleshooting and experimental strategies outlined in this guide, you can ensure the quality and reliability of your research.
References
-
Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Reynolds, D. W., et al. (2002). Forced degradation of pharmaceuticals. Pharmaceutical Technology, 26(2), 48-56.
- Singla, A. K., & Mediratta, P. (1990). A review of forced degradation studies for drug substances and drug products. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 651-657.
-
Wikipedia contributors. (2023). Aminoaldehydes and aminoketones. Wikipedia, The Free Encyclopedia. [Link]
-
Yoshida, M. I., et al. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy, 37(6), 638-647. [Link]
-
Zia, V., et al. (1977). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 66(11), 1543-1548. [Link]
Sources
- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling in 2-Amino-3',4'-dimethoxypropiophenone Hydrochloride Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during its synthesis. We will delve into the causality behind impurity formation, provide robust troubleshooting strategies, and detail validated analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of impurities in the synthesis of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride?
Impurities can be introduced at nearly every stage of the synthesis. They are generally classified into organic impurities, inorganic impurities, and residual solvents.[1] For this specific synthesis, which typically involves a multi-step process including Friedel-Crafts acylation, nitration, and reduction, the organic impurities are of primary concern.
These can be categorized as:
-
Starting Material-Related: Unreacted 1,2-dimethoxybenzene (veratrole) or propionyl chloride/anhydride.
-
Intermediate-Related: Residual intermediates such as 3',4'-dimethoxypropiophenone and 2'-Nitro-3',4'-dimethoxypropiophenone.
-
Reaction By-products: These are impurities formed from side reactions. Key examples include:
-
Isomeric Impurities: Arising from the Friedel-Crafts acylation or nitration at alternative positions on the aromatic ring.[2][3]
-
Over-acylated Products: Formation of di-acylated species during the Friedel-Crafts step.[4]
-
Incomplete Reduction Products: During the conversion of the nitro group to an amine, intermediates like nitroso and hydroxylamine species can persist if the reaction is not driven to completion.[5]
-
-
Degradation Products: The final active pharmaceutical ingredient (API) can degrade under certain storage or processing conditions, leading to new impurities. The amino group, in particular, can be susceptible to oxidation.[6][7]
Q2: Why is the rigorous identification and control of these impurities essential?
Impurity management is a cornerstone of pharmaceutical development and is mandated by regulatory bodies like the FDA and EMA.[8] Even trace amounts of impurities can have significant consequences:
-
Safety and Toxicity: Impurities can have their own pharmacological or toxicological effects, potentially harming the patient.[9][10] The infamous case of 1,1'-ethylidenebis(tryptophan) highlights the severe risks of uncharacterized impurities.[10]
-
Efficacy: Impurities can reduce the effective concentration of the API, potentially lowering the therapeutic efficacy of the final drug product.
-
Product Quality and Stability: The presence of impurities can affect the physical and chemical properties of the API, such as its stability, crystal form, and manufacturability.
-
Regulatory Compliance: Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), set strict limits for reporting, identifying, and qualifying impurities.[11]
Q3: What are the standard analytical techniques for identifying and quantifying these impurities?
A multi-faceted analytical approach is required for comprehensive impurity profiling.[12] The most effective strategy combines separation techniques with spectroscopic methods for structural elucidation.[1][11]
-
High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for separating impurities from the main compound. A well-developed, stability-indicating HPLC method is essential to ensure all significant impurities are resolved.[1][9]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides the molecular weight of each impurity, which is the first crucial piece of information for identification. High-Resolution Mass Spectrometry (HRMS) can further provide the elemental composition.[1][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of unknown impurities once they have been isolated or sufficiently concentrated.[1][11]
-
Gas Chromatography (GC): Ideal for detecting and quantifying volatile impurities, such as residual solvents.[1][11]
The general workflow involves detecting impurities by HPLC, determining their mass by LC-MS, and then confirming their structure via NMR and other spectroscopic techniques.
Troubleshooting Guide: Synthesis-Specific Issues
This section addresses common problems encountered during the synthesis, linking observable issues to potential impurities.
Problem Area: Friedel-Crafts Acylation of Veratrole
The Friedel-Crafts acylation is a critical C-C bond-forming step but is prone to side reactions.[2][14][15][16]
Q: My HPLC analysis of the 3',4'-dimethoxypropiophenone intermediate shows a significant side product with an identical mass. What is it and how can I confirm it?
A: This is almost certainly an isomeric by-product. While the two methoxy groups on veratrole strongly direct acylation to the 4-position, a smaller amount of acylation can occur at the 3-position, yielding 2',3'-dimethoxypropiophenone.
-
Causality: The directing effects of the methoxy groups are not absolute, and reaction conditions (catalyst, temperature) can influence selectivity.
-
Troubleshooting & Confirmation:
-
Analytical: The isomers will likely have different retention times in a reversed-phase HPLC method.
-
Structural Elucidation: ¹H NMR spectroscopy is definitive. The aromatic splitting patterns will differ significantly. 3',4'-dimethoxypropiophenone will show three distinct aromatic protons, while the more symmetric 2',3'-isomer will show a different pattern.
-
Process Control: Re-evaluate the reaction temperature and the rate of addition of the Lewis acid catalyst (e.g., AlCl₃). Lower temperatures generally favor the formation of the thermodynamically more stable product.
-
Problem Area: Nitration of 3',4'-dimethoxypropiophenone
Q: Following the nitration step, I observe my desired 2'-nitro product, but also another impurity with the same mass and a third, higher mass impurity. What are they?
A: The impurity with the same mass is likely another positional isomer, 6'-nitro-3',4'-dimethoxypropiophenone. The higher mass impurity is probably a dinitrated species.
-
Causality: The existing substituents on the ring (two methoxy groups and one acyl group) have competing directing effects. While the position ortho to one methoxy group and meta to the other (the 2'-position) is strongly activated, the 6'-position is also activated. If the reaction conditions are too harsh (excess nitrating agent, high temperature), dinitration can occur.
-
Troubleshooting & Confirmation:
-
LC-MS: This will confirm the molecular weights, differentiating between mononitrated and dinitrated species.
-
NMR: ¹H NMR will distinguish the 2'-nitro from the 6'-nitro isomer based on the chemical shifts and coupling constants of the remaining aromatic protons.
-
Process Control: To minimize these impurities, carefully control the stoichiometry of the nitrating agent (e.g., HNO₃/H₂SO₄) and maintain a low reaction temperature (e.g., 0-5 °C).
-
Problem Area: Reduction of 2'-Nitro-3',4'-dimethoxypropiophenone
Q: My reduction reaction is sluggish, and I see several colored impurities in the crude product. What could be causing this?
A: The colored impurities are characteristic of incomplete reduction of the nitro group. The reduction proceeds through several intermediates, including nitroso and hydroxylamine species, which can be stable enough to be observed if the reaction stalls.
-
Causality: Catalytic hydrogenation (e.g., with Pd/C) or metal-acid reductions (e.g., with SnCl₂) must be sufficiently robust to drive the reaction to completion.[17] Catalyst deactivation, insufficient hydrogen pressure, or incorrect stoichiometry of the reducing agent can lead to the accumulation of these intermediates.[5]
-
Troubleshooting & Confirmation:
-
TLC/HPLC Monitoring: Monitor the reaction closely until all starting material and intermediates are consumed.
-
LC-MS: The nitroso (-NO) and hydroxylamine (-NHOH) intermediates will have distinct molecular weights that can be easily identified.
-
Process Control: Ensure the quality and activity of the catalyst. For catalytic hydrogenations, ensure efficient stirring and adequate hydrogen supply. For metal-acid reductions, ensure the correct molar equivalents of the reducing agent are used.
-
Standard Operating Procedures (SOPs) for Impurity Analysis
SOP 1: General HPLC-UV Method for Impurity Profiling
This method provides a robust starting point for separating the API from its potential process-related impurities and degradation products.
Objective: To separate and quantify 2-Amino-3',4'-dimethoxypropiophenone HCl and its related impurities.
| Parameter | Recommended Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the amine is protonated and gives sharp peak shapes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 min | A broad gradient is necessary to elute both polar starting materials and potentially non-polar by-products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm | A common wavelength where most aromatic compounds exhibit some absorbance. A photodiode array (PDA) detector is recommended to assess peak purity and identify optimal wavelengths for all components. |
| Injection Vol. | 10 µL | Standard volume; may be adjusted based on sample concentration. |
SOP 2: Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method.
Objective: To intentionally degrade the 2-Amino-3',4'-dimethoxypropiophenone HCl sample under various stress conditions.
-
Sample Preparation: Prepare a stock solution of the API in a 50:50 mixture of water and acetonitrile at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid API in an oven at 80 °C for 48 hours.
-
Dissolve the stressed solid and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated light source (ICH Q1B guidelines).
-
Analyze the solution alongside a control sample protected from light.
-
-
Analysis: Analyze all stressed samples and a non-stressed control using the HPLC method described in SOP 1. Compare chromatograms to identify new peaks (degradation products).
References
-
Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved from [Link]
-
PrepChem (n.d.). Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. PrepChem.com. Retrieved from [Link]
-
Holzgrabe, U., & Kopec, S. (2005). Impurity profile of amino acids?. Pharmeuropa Scientific Notes. Retrieved from [Link]
-
Błachut, D., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International. Retrieved from [Link]
-
Biotech Spain (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotechspain.com. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Ahmad, I., et al. (2025). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. PubMed. Retrieved from [Link]
-
ResearchGate (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. Retrieved from [Link]
-
Błachut, D., et al. (2011). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. Retrieved from [Link]
-
Vooturi, R., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. Retrieved from [Link]
-
Yadav, G. D., & Kadam, A. A. (2015). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. ResearchGate. Retrieved from [Link]
- Google Patents (2020). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
-
Wikipedia (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]
- Google Patents (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.
-
Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Longdom Publishing. Retrieved from [Link]
-
AbbVie (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. AbbVie. Retrieved from [Link]
-
ResearchGate (n.d.). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. ResearchGate. Retrieved from [Link]
-
Majumder, S., & Telvekar, V. N. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Retrieved from [Link]
-
Cormica (n.d.). Understanding Impurity Analysis. Cormica.com. Retrieved from [Link]
-
Drey, C. N. C., & Ridge, R. J. (1981). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Ortiz, J. C., et al. (2012). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. National Institutes of Health. Retrieved from [Link]
-
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. Retrieved from [Link]
-
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. Retrieved from [Link]
-
Yasuno, Y., et al. (2021). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. Retrieved from [Link]
-
Wikipedia (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Zhang, T., et al. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. MDPI. Retrieved from [Link]
-
PubChem (n.d.). (R)-2-Amino-3-methoxypropanoic acid hydrochloride. National Institutes of Health. Retrieved from [Link]
-
Vooturi, R., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health. Retrieved from [Link]
-
Veeprho (n.d.). (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Veeprho.com. Retrieved from [Link]
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- 2. longdom.org [longdom.org]
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- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Cathinone Derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of cathinone derivatives. The following sections are structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
The Challenge of Analyzing Cathinone Derivatives
Synthetic cathinones are a class of compounds that present unique challenges in reversed-phase HPLC due to their chemical nature. As basic compounds, they are prone to strong interactions with the stationary phase, which can lead to asymmetrical peak shapes, most commonly observed as peak tailing.[1][2][3] Tailing peaks can significantly compromise the quality of analytical data by causing issues with resolution, accurate quantification (integration), and reproducibility.[4] This guide will walk you through the causes of peak tailing and provide systematic troubleshooting strategies to achieve sharp, symmetrical peaks for your cathinone derivative analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary cause of peak tailing when analyzing cathinone derivatives on a standard C18 column?
A1: The most common cause of peak tailing for basic compounds like cathinone derivatives is secondary interactions between the analyte and the stationary phase.[1][2][5] In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction.[1] However, cathinones, which are typically protonated (positively charged) at acidic to neutral pH, can undergo strong ionic interactions with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][6] These silanol groups are weakly acidic and can become deprotonated (negatively charged), especially at a mobile phase pH greater than 3.[1][6] This strong attraction leads to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer than others, resulting in a "tailing" effect on the peak.[2][5]
Caption: Mechanism of peak tailing for cathinone derivatives.
Q2: How does the mobile phase pH affect peak tailing for cathinone derivatives?
A2: The pH of the mobile phase is a critical parameter that influences both the ionization state of the cathinone analyte and the silanol groups on the stationary phase.[4][6][7]
-
At mid-range pH (e.g., pH 4-7): Cathinone derivatives (typically with pKa values in the range of 7-9) will be protonated (positively charged). At the same time, a significant portion of the residual silanol groups on the silica surface will be deprotonated (negatively charged), leading to strong electrostatic interactions and, consequently, severe peak tailing.[1][6]
-
At low pH (e.g., pH < 3): The high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, rendering them neutral (Si-OH).[1][2][4] Although the cathinone derivative remains protonated, the absence of negatively charged sites on the stationary phase surface significantly reduces the secondary ionic interactions, leading to improved peak symmetry.[4]
Caption: Effect of mobile phase pH on interactions and peak shape.
Q3: I'm still seeing peak tailing even at low pH. What should I try next?
A3: If operating at a low pH doesn't completely resolve peak tailing, consider the following strategies:
-
Column Selection: Not all C18 columns are the same. Modern columns often employ technologies to minimize the effects of residual silanols.[2][3]
-
End-capped Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent (e.g., trimethylsilyl chloride) to make them inert.[1][6][8] This "end-capping" process shields the basic analytes from interacting with the acidic silanols.[8]
-
High-Purity Silica Columns (Type B): Older silica (Type A) often had higher metal content, which can increase the acidity of neighboring silanol groups.[2][4] Modern, high-purity silica columns have significantly lower metal content and a less acidic surface, resulting in better peak shapes for basic compounds.[2]
-
Alternative Stationary Phases: Consider columns with alternative bonding, such as those with polar-embedded groups or biphenyl phases, which can offer different selectivity and improved peak shape for basic compounds.[6][9] The Raptor Biphenyl column, for example, has been shown to be effective for the separation of synthetic cathinone isomers.[9]
-
-
Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[4][10] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively masking them from the larger cathinone analyte.[4][10] A typical concentration is around 5-20 mM.[2][10]
-
Ion-Pairing Agents: For more challenging separations, an ion-pairing agent can be added to the mobile phase.[11][12][13] These are typically alkyl sulfonates that have a hydrophobic tail and a charged head group.[12] The hydrophobic tail interacts with the C18 stationary phase, creating a pseudo-ion-exchange surface that can provide a more controlled interaction with the charged cathinone analyte.
-
| Strategy | Mechanism | Typical Application |
| Low pH (2.5-3.0) | Suppresses silanol ionization | First-line approach for basic compounds |
| End-capped Column | Chemically blocks silanol groups | General purpose, good for basic analytes |
| High-Purity Silica | Reduces surface acidity | Modern standard for improved peak shape |
| Competing Base (e.g., TEA) | Masks active silanol sites | When low pH is insufficient |
| Ion-Pairing Agent | Modifies retention mechanism | For difficult separations of ionic compounds |
Q4: Could my issue be related to the instrument setup or the column hardware itself?
A4: Yes, not all peak shape problems are chemical in nature. Physical issues with the HPLC system or the column can also cause peak tailing that often affects all peaks in the chromatogram.[3][14][15]
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample flow path, leading to peak distortion.[1][14][16] This can happen over time due to pressure shocks or accumulation of particulate matter.[14]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[6][17] It's important to use tubing with a narrow internal diameter and keep connection lengths to a minimum.[6]
A simple diagnostic test can help differentiate between chemical and physical problems.[15] If only the cathinone derivative peak (or other basic compounds) is tailing while neutral compounds in the same run have good peak shape, the issue is likely chemical (secondary interactions).[15] If all peaks in the chromatogram are tailing, the problem is more likely physical.[14][15]
Step-by-Step Troubleshooting Protocol
If you are experiencing peak tailing with cathinone derivatives, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
International Labmate. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
-
LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Shimadzu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of 4-substituted cathinones (4-MMC, 4-MEC and 4-FMC) in human urine by HPLC-DAD. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Scharlab. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Restek. (n.d.). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Retrieved from [Link]
-
Obrnuta faza. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
Oxford Academic. (2013, March 13). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]
-
Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromtech.com [chromtech.com]
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- 8. shodexhplc.com [shodexhplc.com]
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- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Avoiding side reactions in the synthesis of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride
Technical Support Center: Synthesis of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride and what is the key reaction type?
A1: The most common and direct method for synthesizing 2-Amino-3',4'-dimethoxypropiophenone hydrochloride is through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 2-aminopropionyl chloride hydrochloride.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[3][4] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst to generate the reactive acylium ion electrophile.[1][5]
Q2: Why is the amino group of the 2-aminopropionyl chloride protected as a hydrochloride salt?
A2: The amino group (-NH₂) is a strong activating group and a Lewis base. If left unprotected, it would react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the catalyst and preventing the desired acylation of the aromatic ring. Furthermore, the free amine can participate in undesirable side reactions. By protonating the amino group to form the hydrochloride salt (-NH₃⁺Cl⁻), it is effectively protected and its nucleophilicity is suppressed, allowing the Friedel-Crafts acylation to proceed on the veratrole ring.
Q3: What are the most critical parameters to control during the Friedel-Crafts acylation step?
A3: The success of this synthesis hinges on careful control of several parameters:
-
Temperature: The reaction is typically initiated at low temperatures (0-5 °C) to manage the exothermic nature of the reaction and to prevent side reactions. The temperature may then be slowly raised to drive the reaction to completion.
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, as water can hydrolyze the Lewis acid catalyst and the acyl chloride. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Stoichiometry of the Lewis Acid: A stoichiometric amount of the Lewis acid is often required because it forms a complex with the ketone product.[6] Using a sub-stoichiometric amount can lead to an incomplete reaction.
-
Order of Addition: Typically, the acyl chloride and Lewis acid are allowed to form a complex before the veratrole is added slowly to control the reaction rate and minimize side reactions.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section addresses specific issues that may arise during the synthesis, providing the underlying causes and actionable solutions.
Issue 1: Formation of Isomeric Products
Q: I've isolated a mixture of products with the same mass, suggesting the formation of isomers. What causes this and how can I ensure the desired regioselectivity?
A: The formation of isomers in the Friedel-Crafts acylation of veratrole is a common challenge. The two methoxy groups on the veratrole ring are ortho- and para-directing. Acylation can occur at the position para to one methoxy group and ortho to the other (the desired 4-position), or at the position ortho to both methoxy groups (the 3-position).
Causality and Mitigation Strategies:
| Factor | Cause of Isomer Formation | Recommended Solution |
| Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically less favored isomer. | Maintain a low reaction temperature, especially during the initial addition of veratrole. A temperature range of 0-10 °C is often optimal. |
| Choice of Lewis Acid | Bulky Lewis acids can sterically hinder the approach of the acylium ion to the more crowded ortho position, favoring para-substitution. | While AlCl₃ is common, experimenting with bulkier Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might improve selectivity.[5] |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediate carbocation and the transition state, thereby affecting the product distribution. | Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are generally preferred as they can enhance regioselectivity. |
Workflow for Optimizing Regioselectivity:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Solubility Challenges with 2-Amino-3',4'-dimethoxypropiophenone Hydrochloride
Welcome to the technical support guide for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. This resource is designed for our valued community of researchers, scientists, and drug development professionals. Here, we address the common, yet often complex, solubility issues encountered when working with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the solubility of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
Q1: I'm having trouble dissolving 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in my neutral pH buffer. Why is this happening?
This is a common issue that stems from the chemical nature of the compound. 2-Amino-3',4'-dimethoxypropiophenone hydrochloride is an amine hydrochloride salt. In its salt form, the amine group is protonated (positively charged), which makes it more water-soluble. However, the solubility of amine salts is highly dependent on the pH of the solution.[1][2] As the pH of your buffer increases towards neutral or basic, the protonated amine (the conjugate acid) will deprotonate to form the free amine. This free amine form is significantly less polar and, therefore, less soluble in aqueous solutions, which can lead to precipitation.
Q2: What is the pKa of 2-Amino-3',4'-dimethoxypropiophenone, and why is it important for solubility?
The pKa is a critical value because it is the pH at which the protonated (soluble, salt) form and the deprotonated (less soluble, free amine) form are in equal concentrations.[3] To maintain good solubility, it is advisable to work at a pH at least 1-2 units below the pKa of the amine.
Q3: What is the best type of aqueous buffer to use for dissolving 2-Amino-3',4'-dimethoxypropiophenone hydrochloride?
For optimal solubility, you should select a buffer with a pH that is acidic. Buffers such as citrate or acetate, which have buffering ranges on the acidic side of neutral, are good starting points. For example, a citrate buffer at pH 4-5 or an acetate buffer at pH 4-5 would be suitable choices. It is generally recommended to avoid phosphate buffers with a pH above 7, as these are more likely to cause the compound to precipitate.
Q4: Can I heat the solution or use a sonicator to aid dissolution?
Yes, gentle heating (e.g., to 37°C) or sonication can be used to increase the rate of dissolution. These methods provide the energy needed to overcome the lattice energy of the solid compound. However, be cautious with prolonged heating, as it could potentially lead to the degradation of the compound over time. It is always best to start with gentle warming and sonication and to visually inspect the solution for any signs of degradation, such as a color change.
Q5: How should I prepare and store a stock solution of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride?
For preparing a stock solution, it is recommended to use a slightly acidic aqueous buffer (e.g., pH 4-5) or a co-solvent system (see troubleshooting guide). For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Based on data for similar compounds, stock solutions may be stable for 1-6 months under these conditions.[4] Always allow the solution to come to room temperature before use and check for any precipitation.
In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving solubility issues with 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
Understanding the Core Problem: The pH-Solubility Relationship
The central challenge in dissolving 2-Amino-3',4'-dimethoxypropiophenone hydrochloride lies in the equilibrium between its soluble, protonated form and its insoluble, free amine form. This relationship is governed by the pH of the buffer.
Caption: pH-dependent equilibrium of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
Troubleshooting Workflow
If you are encountering solubility issues, follow this systematic approach to identify and resolve the problem.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a reliable method for preparing a stock solution of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
-
Buffer Selection: Choose an appropriate acidic buffer. A 50 mM sodium citrate buffer at pH 4.5 is a good starting point.
-
Weighing the Compound: Accurately weigh the desired amount of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in a suitable container.
-
Initial Dissolution: Add a portion of the acidic buffer to the compound. Vortex or mix thoroughly.
-
Gentle Warming and Sonication: If the compound does not fully dissolve, place the container in a warm water bath (37°C) for 5-10 minutes. You can also use a bath sonicator for short bursts of 1-2 minutes.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired concentration.
-
Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with your buffer and any co-solvents used.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Small-Scale Solubility Testing
If you are unsure about the best buffer for your experiment, a small-scale solubility test can provide valuable insights.
-
Prepare a Range of Buffers: Prepare small volumes of several buffers with different pH values (e.g., citrate pH 4.5, acetate pH 5.5, phosphate pH 6.5, and phosphate pH 7.4).
-
Aliquot the Compound: Weigh out small, equal amounts of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride into separate microcentrifuge tubes.
-
Add Buffers: Add a fixed volume of each buffer to the corresponding tube to achieve the same target concentration.
-
Mix and Observe: Vortex all tubes for the same amount of time. Observe and record the degree of dissolution in each buffer.
-
Incubate: If necessary, incubate the tubes at your experimental temperature for a set period and observe any changes in solubility or precipitation.
The Use of Co-solvents
In situations where adjusting the pH is not feasible for your experimental design, or if you require a higher concentration of the compound, the use of a co-solvent can be an effective strategy.
| Co-solvent | Starting Concentration | Considerations |
| Dimethyl sulfoxide (DMSO) | 1-5% (v/v) | A powerful solvent, but ensure it is compatible with your cell lines or assay components. |
| Ethanol | 5-10% (v/v) | A good choice for many biological assays, but can be volatile. |
| Methanol | 5-10% (v/v) | Similar to ethanol, but can be more toxic in some systems. |
Important Note: When using a co-solvent, first dissolve the compound in the pure co-solvent to create a concentrated stock. Then, slowly add this stock solution to your aqueous buffer while vortexing to avoid precipitation. Always verify that the final concentration of the co-solvent is compatible with your downstream application.
Stability Considerations
While specific stability data for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in aqueous buffers is limited, general chemical principles suggest that solutions should be prepared fresh when possible. Propiophenone derivatives can be susceptible to degradation.[5] For stock solutions, storage at low temperatures (-20°C or -80°C) is recommended to minimize degradation.[4] Avoid exposure to strong light and repeated freeze-thaw cycles. If you observe any change in the color or clarity of your solution, it is best to prepare a fresh stock.
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Validation & Comparative
A Comparative Analysis of Methylone and 2-Amino-3',4'-dimethoxypropiophenone hydrochloride: A Guide for Researchers
An In-depth Examination of a Well-Characterized Psychostimulant and a Structurally Related Novel Compound
Introduction
In the landscape of psychoactive substance research, the cathinone class continues to be a significant area of investigation due to its complex pharmacology and evolving structure-activity relationships. This guide provides a detailed comparative analysis of two such compounds: the well-studied psychostimulant methylone and the lesser-known 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
Methylone, also known as 3,4-methylenedioxy-N-methylcathinone (MDMC), has been extensively profiled for its pharmacological effects, which bear a resemblance to those of MDMA.[1][2] It acts on monoaminergic systems to produce its characteristic stimulant and entactogenic effects.[1][3] In stark contrast, a comprehensive review of scientific literature reveals a significant lack of published data on the pharmacological activity, receptor binding profile, and in vivo effects of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
Therefore, this guide will first offer a thorough, data-supported exploration of methylone's established pharmacological profile. Subsequently, it will provide a theoretical examination of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, postulating its potential activities based on established structure-activity relationships within the cathinone family. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by synthesizing existing knowledge on methylone and providing a structured, albeit speculative, framework for approaching the study of novel cathinone derivatives.
Methylone: A Detailed Pharmacological Profile
Methylone is a synthetic cathinone that is structurally and pharmacologically similar to MDMA.[1][2] The primary structural difference is the presence of a β-keto group on the phenethylamine core of methylone.[3] This modification influences its interaction with monoamine transporters and contributes to its distinct pharmacological profile.
Mechanism of Action
Methylone functions as a mixed-action monoamine releasing agent and reuptake inhibitor, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] Its mechanism involves both blocking the reuptake of these neurotransmitters from the synaptic cleft and promoting their release from the presynaptic neuron.[2][4] This dual action leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.[1][5]
Compared to MDMA, methylone exhibits a roughly threefold lower affinity for the serotonin transporter, while its affinity for the dopamine and norepinephrine transporters is similar.[3] Furthermore, its affinity for the vesicular monoamine transporter 2 (VMAT2) is approximately 13 times lower than that of MDMA.[3] This results in methylone being less potent than MDMA on a dose-by-dose basis and having more balanced catecholaminergic versus serotonergic effects.[3]
Pharmacological Effects and Activity
In humans, methylone administration leads to a range of physiological and psychological effects. These include increased heart rate and blood pressure, as well as subjective effects such as euphoria, increased sociability, empathy, and altered perception.[3][6] The overall profile of effects is similar to that of MDMA, though generally considered to be milder and with a faster onset and shorter duration of action.[1][3] This shorter duration may contribute to a pattern of redosing in recreational users.[3]
| Parameter | Methylone | MDMA | Reference(s) |
| Mechanism of Action | Mixed monoamine releasing agent/reuptake inhibitor | Primarily a monoamine releasing agent | [2][3] |
| SERT Affinity | ~3-fold lower than MDMA | Higher than methylone | [3] |
| DAT/NET Affinity | Similar to MDMA | Similar to methylone | [3] |
| VMAT2 Affinity | ~13-fold lower than MDMA | Higher than methylone | [3] |
| Potency | Less potent than MDMA | More potent than methylone | [3] |
| Subjective Effects | Similar to MDMA, but milder | Stronger entactogenic and stimulant effects | [1][3] |
| Onset of Action | Faster than MDMA | Slower than methylone | [3] |
| Duration of Action | Shorter than MDMA | Longer than methylone | [3] |
Table 1: Comparative Pharmacological Properties of Methylone and MDMA.
Experimental Protocols for Characterizing Methylone
The pharmacological properties of methylone have been elucidated through a variety of in vitro and in vivo experimental protocols.
In Vitro Monoamine Transporter Assays:
-
Objective: To determine the affinity and functional activity of methylone at DAT, SERT, and NET.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transfected to express the human dopamine, serotonin, or norepinephrine transporters.
-
Radioligand Binding Assays: Competition binding assays are performed using radiolabeled ligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET). The ability of increasing concentrations of methylone to displace the radioligand is measured to determine its binding affinity (Ki).
-
Synaptosome Preparation and Neurotransmitter Release Assays: Synaptosomes are prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT). These nerve terminals are preloaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]5-HT). The ability of methylone to induce the release of the radiolabeled neurotransmitter is then quantified. This provides a measure of its activity as a releasing agent.
-
-
Causality: This combination of binding and release assays allows for a comprehensive understanding of how methylone interacts with monoamine transporters, distinguishing between simple receptor blockade and the more complex mechanism of substrate-induced release.
In Vivo Microdialysis:
-
Objective: To measure the effects of methylone on extracellular neurotransmitter levels in the brains of living animals.
-
Methodology:
-
Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens).
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, containing extracellular fluid from the brain, is collected at regular intervals.
-
Drug Administration: Methylone is administered systemically (e.g., via intravenous injection).
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
-
Causality: This technique provides direct evidence of methylone's ability to alter neurotransmitter levels in a physiologically relevant context, linking its mechanism of action to its in vivo effects.
2-Amino-3',4'-dimethoxypropiophenone hydrochloride: A Theoretical Perspective
As previously stated, there is a notable absence of published scientific data on the pharmacological properties of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. However, by examining its chemical structure in the context of known structure-activity relationships (SAR) for cathinone derivatives, we can formulate a hypothesis regarding its potential activity.
Structural Analysis and Potential Activity
2-Amino-3',4'-dimethoxypropiophenone is a substituted cathinone. Key structural features include:
-
A propiophenone backbone , which is common to many psychoactive cathinones.
-
An amino group at the alpha position , which is a defining feature of this class of compounds.
-
Two methoxy groups on the phenyl ring at the 3' and 4' positions .
The substitution pattern on the phenyl ring is a critical determinant of a cathinone's pharmacological activity, particularly its selectivity for different monoamine transporters.[7][8] For instance, the 3,4-methylenedioxy group of methylone contributes to its significant serotonergic effects.
In the case of 2-Amino-3',4'-dimethoxypropiophenone, the two methoxy groups are likely to influence its interaction with monoamine transporters. It is plausible that this compound would also act as a monoamine reuptake inhibitor and/or releasing agent. The presence of these methoxy groups might confer a higher affinity for the dopamine and norepinephrine transporters compared to the serotonin transporter. This is a general trend observed with some other methoxy-substituted cathinones.[9]
Therefore, it is hypothesized that 2-Amino-3',4'-dimethoxypropiophenone hydrochloride would likely exhibit stimulant properties, potentially with less pronounced entactogenic effects compared to methylone, due to a predicted lower activity at the serotonin transporter.
It is crucial to emphasize that this is a theoretical assessment based on chemical structure alone. Rigorous experimental validation using the in vitro and in vivo protocols described for methylone would be necessary to determine the actual pharmacological profile of this compound.
Conclusion
This guide has provided a comprehensive overview of the pharmacological activity of methylone, a well-characterized synthetic cathinone. Its mechanism as a mixed monoamine releasing agent and reuptake inhibitor, along with its physiological and psychological effects, have been detailed and supported by experimental data.
In contrast, 2-Amino-3',4'-dimethoxypropiophenone hydrochloride remains an uncharacterized compound in the scientific literature. Based on its chemical structure, it is hypothesized to possess stimulant properties, likely with a greater affinity for dopamine and norepinephrine transporters over the serotonin transporter. However, this remains speculative and requires empirical investigation.
For researchers in the field of pharmacology and drug development, the detailed profile of methylone serves as a valuable reference, while the case of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride highlights the vast and underexplored chemical space of novel psychoactive substances. Future research should prioritize the pharmacological characterization of such new compounds to better understand their potential effects and mechanisms of action.
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Drug Enforcement Administration. (2019). 3,4-Methylenedioxymethcathinone (Methylone). Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Dimethoxy-Substituted Cathinones
This guide provides an in-depth technical comparison of dimethoxy-substituted cathinones, focusing on their structure-activity relationships (SAR) at monoamine transporters. It is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.
Introduction: The Significance of the Cathinone Scaffold and Aryl Substitution
Synthetic cathinones, β-keto analogues of amphetamines, represent a broad class of psychoactive substances that primarily exert their effects by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] Their mechanism of action can be broadly categorized into two groups: transporter substrates (releasers) and transporter inhibitors (reuptake blockers).[1] This dual mechanism underscores the complexity of their pharmacological profiles.
Aryl substitution on the phenyl ring of the cathinone scaffold is a critical determinant of a compound's potency and selectivity for the different monoamine transporters. The introduction of methoxy groups, and in particular dimethoxy substitutions, has been shown to significantly modulate these properties, often leading to a shift in selectivity towards the serotonin transporter. This guide will explore the nuanced differences between various dimethoxy-substituted cathinone isomers, providing a comparative analysis of their in vitro pharmacological profiles.
The Impact of Dimethoxy Substitution Patterns on Monoamine Transporter Activity
The position of the two methoxy groups on the phenyl ring dramatically influences the compound's interaction with DAT, SERT, and NET. While comprehensive comparative data for all isomers is still an area of active research, existing studies provide key insights into their structure-activity relationships. A notable principle is that dimethyl substitution on the phenyl ring of methcathinone generally results in higher SERT selectivity compared to monosubstituted analogs like 4-methylmethcathinone (mephedrone), rendering them more potent as inhibitors at SERT than at DAT.[2]
3,4-Dimethoxymethcathinone (3,4-DMMC)
3,4-DMMC has been identified as a monoamine transporter substrate that is a potent inhibitor of norepinephrine and serotonin reuptake, with a lesser effect on dopamine reuptake.[3] This profile suggests a complex interplay of stimulant and serotonergic effects.
Other Dimethoxy Isomers: A Research Frontier
While information on 3,4-DMMC is emerging, there is a notable lack of publicly available, peer-reviewed data on the specific monoamine transporter affinities and potencies (IC50 or Ki values) for other isomers such as 2,3-DMMC, 2,4-DMMC, and 2,5-DMMC. For instance, 2,4-Dimethylmethcathinone is available as a research chemical, but its physiological and toxicological properties have not been fully elucidated. This represents a significant gap in the understanding of the complete SAR landscape for dimethoxy-substituted cathinones and highlights a promising area for future research.
Comparative Data on Monoamine Transporter Inhibition
To contextualize the effects of dimethoxy substitutions, it is useful to compare their expected profiles with well-characterized cathinones. The following table summarizes in vitro data for unsubstituted methcathinone and the widely studied 3,4-methylenedioxymethcathinone (Methylone), which shares a similar substitution pattern to 3,4-DMMC.
| Compound | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) | Primary Mechanism | Reference |
| Methcathinone | 0.144 | 13.5 | 0.0311 | Releaser | [4] |
| Methylone | 0.343 | 1.92 | 0.234 | Releaser | [4] |
| 3,4-DMMC | Lower Potency | High Potency | High Potency | Substrate/Inhibitor | [3] |
Note: Quantitative IC50 values for 3,4-DMMC are not available in the cited literature, but its profile is described qualitatively.
Potential for Hallucinogenic Activity: The Role of the 5-HT2A Receptor
The substitution pattern of methoxy groups on a phenethylamine backbone is a well-known structural motif in classic hallucinogens, which primarily exert their effects through agonism at the serotonin 2A (5-HT2A) receptor.[5] Given that some synthetic cathinones have been reported to induce hallucinations, exploring the interaction of dimethoxy-substituted cathinones with the 5-HT2A receptor is crucial for a complete pharmacological profile.[6][7]
Currently, there is a lack of specific binding affinity data (Ki values) for dimethoxy-substituted cathinones at the 5-HT2A receptor in the public domain. This is a critical area for future investigation to understand the potential for these compounds to produce hallucinogenic or psychedelic effects.
Experimental Protocols for Assessing Structure-Activity Relationships
The following section details the standard experimental workflows for determining the affinity and functional activity of novel cathinone derivatives at monoamine transporters. Understanding these methodologies is essential for interpreting the SAR data and for designing future studies.
Radioligand Binding Assays for Monoamine Transporters
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific transporter.
Causality Behind Experimental Choices:
-
HEK-293 Cells: Human Embryonic Kidney 293 cells are a robust and widely used cell line for heterologous expression of membrane proteins like monoamine transporters. Their human origin provides clinically relevant data.
-
Radioligands: Specific radiolabeled ligands with high affinity for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) are used to quantify the number of available binding sites.
-
Competition Binding: By co-incubating the radioligand with increasing concentrations of the unlabeled test compound, a competition curve is generated, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) can be calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human DAT, SERT, or NET.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of the test compound (e.g., a dimethoxy-substituted cathinone) to the wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Radioligand Binding Assay Workflow
Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a substrate into the cell, providing an IC50 value for uptake inhibition.
Causality Behind Experimental Choices:
-
Transporter-Expressing Cells: Similar to binding assays, HEK-293 cells expressing the transporter of interest are used.
-
Radiolabeled Substrate: A radiolabeled substrate of the transporter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is used to measure the rate of transport.
-
Inhibition of Uptake: By pre-incubating the cells with the test compound before adding the radiolabeled substrate, the degree of uptake inhibition can be quantified. This provides a measure of the compound's functional potency as a reuptake inhibitor.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate HEK-293 cells expressing the human DAT, SERT, or NET in a 96-well plate and allow them to adhere and grow.
-
-
Pre-incubation:
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Add increasing concentrations of the test compound to the wells and pre-incubate for a short period.
-
-
Uptake:
-
Initiate the uptake by adding a fixed concentration of the radiolabeled substrate to each well.
-
Incubate for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells with ice-cold buffer.
-
Lyse the cells in each well to release the intracellular contents, including the transported radiolabeled substrate.
-
-
Detection and Analysis:
-
Add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.
-
Monoamine Uptake Inhibition Assay Workflow
Conclusion and Future Directions
The structure-activity relationship of dimethoxy-substituted cathinones is a compelling area of study with significant implications for both drug development and the understanding of novel psychoactive substances. The available data suggests that the position of the dimethoxy groups is a key determinant of monoamine transporter affinity and selectivity, with a general trend towards increased serotonergic activity. However, the current body of literature has notable gaps, particularly in the direct comparative analysis of all positional isomers and their interaction with the 5-HT2A receptor.
Future research should focus on the systematic synthesis and pharmacological evaluation of the complete series of dimethoxy-methcathinone isomers. This would enable the construction of a comprehensive quantitative structure-activity relationship (QSAR) model, providing predictive power for the design of novel compounds with specific pharmacological profiles. Furthermore, elucidating the affinity and functional activity of these compounds at the 5-HT2A receptor is critical to understanding their potential for hallucinogenic effects and for developing a more complete risk assessment profile.
By employing the robust experimental protocols detailed in this guide, researchers can contribute valuable data to this expanding field, ultimately leading to a more thorough understanding of the complex pharmacology of synthetic cathinones.
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A Comparative Guide to the Preclinical In Vivo Assessment of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in Rodent Models
For researchers and drug development professionals, the initial in vivo evaluation of a novel psychoactive compound is a critical step in understanding its potential therapeutic applications and abuse liability. This guide provides a comparative framework for investigating the in vivo effects of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in rodent models. Due to the limited direct published data on this specific compound, this document will leverage data from structurally related aminopropiophenone and synthetic cathinone analogs to propose a comprehensive preclinical evaluation strategy.
Introduction: Structural Rationale and Predicted Pharmacological Profile
2-Amino-3',4'-dimethoxypropiophenone belongs to the substituted cathinone class, suggesting potential stimulant and psychoactive properties. The presence of the dimethoxy substitutions on the phenyl ring may modulate its affinity and selectivity for monoamine transporters, such as those for dopamine, norepinephrine, and serotonin. Understanding the in vivo effects of this compound is crucial for predicting its pharmacological and toxicological profile in humans.
This guide will compare the anticipated effects of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride with known data from other psychoactive compounds, providing a roadmap for its preclinical assessment.
Comparative Analysis of In Vivo Effects
The in vivo characterization of a novel compound requires a multi-faceted approach, encompassing behavioral pharmacology, pharmacokinetics, and toxicology.
Behavioral Pharmacology: Assessing Psychoactive and Stimulant Properties
A primary step in characterizing a novel psychoactive compound is to assess its effects on spontaneous locomotor activity and its potential for abuse.
Comparison with Known Psychostimulants:
| Compound | Class | Primary In Vivo Effects in Rodents | Reference |
| 2-Amino-3',4'-dimethoxypropiophenone HCl | Substituted Cathinone (Predicted) | Hypothesized: Increased locomotor activity, potential for reinforcing effects. | N/A |
| Dipentylone | Synthetic Cathinone | Dose-dependently increased locomotor activity; substituted for the discriminative stimulus effects of methamphetamine and cocaine.[1] | [1] |
| N-ethylhexedrone | Synthetic Cathinone | Produced maximal stimulant effects similar to cocaine and methamphetamine.[1] | [1] |
| 2,4-dimethoxyamphetamine (2,4-DMA) | Phenethylamine | Exhibited a mixed profile with increased locomotion at some doses and hallucinogenic-like properties.[2] | [2] |
Experimental Protocol: Open-Field Locomotor Activity Assay
This assay is fundamental for assessing the stimulant or sedative effects of a compound.
Objective: To determine the dose-dependent effects of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride on spontaneous locomotor activity in mice or rats.
Methodology:
-
Animal Model: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical activity.
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Administer 2-Amino-3',4'-dimethoxypropiophenone hydrochloride or vehicle (e.g., saline) via a relevant route (e.g., intraperitoneal, oral).
-
Immediately place the animal in the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
-
Data Analysis: Analyze data in time bins (e.g., 5-minute intervals) to assess the onset and duration of effects. Compare total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena between treatment groups.
Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing locomotor activity.
Pharmacokinetic Profiling: Understanding Absorption, Distribution, Metabolism, and Excretion (ADME)
Pharmacokinetic studies are essential to understand the time course of a drug's concentration in the body, which is critical for interpreting behavioral and toxicological data.
Comparison of Pharmacokinetic Parameters of Related Compounds:
| Compound | Animal Model | Key Pharmacokinetic Findings | Reference |
| 2-Amino-3',4'-dimethoxypropiophenone HCl | N/A | To be determined. | N/A |
| 4-aminopropiophenone (PAPP) | Rats, Dogs, Monkeys | Rapidly excreted, mainly in urine. Metabolized by N-acetylation in rats.[3] | [3] |
| 2-aminothiazole analogs (IND24, IND81) | Mice | High concentrations in the brain after oral dosing with absolute bioavailability of 27-40%.[4] | [4] |
| 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid | Rats | After oral administration, maximum plasma concentration was reached at 33 minutes with an oral bioavailability of about 77%.[5] | [5] |
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in rats or mice.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer a single dose of the compound intravenously (IV) and orally (PO) to different groups of animals.
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Bioanalysis: Quantify the concentration of the parent compound and potential metabolites in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.
Proposed Metabolic Pathway
Based on the metabolism of similar compounds, 2-Amino-3',4'-dimethoxypropiophenone may undergo N-dealkylation, hydroxylation of the aromatic ring, and reduction of the ketone.
Caption: Potential metabolic pathways.
Toxicological Evaluation: Assessing Safety Profile
Preliminary toxicological studies are crucial to identify potential adverse effects.
Comparison of Toxicological Data:
| Compound | Animal Model | Key Toxicological Findings | Reference |
| 2-Amino-3',4'-dimethoxypropiophenone HCl | N/A | To be determined. | N/A |
| 2-Amino-2-methyl-1-propanol (AMP) hydrochloride | Rats | Toxic to the fetus at high oral doses, but no birth defects observed with dermal administration.[6] Changes in liver weights and histopathology were noted in repeated-dose studies.[6] | [6] |
| 3,4-dehydroproline | Mice | Induced liver injury and inhibited collagen biosynthesis.[7] | [7] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
Methodology:
-
Guideline: Follow OECD Guideline 425.
-
Animal Model: Female rats are typically used.
-
Procedure:
-
Administer a single oral dose of the compound to one animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
-
Data Analysis: The LD50 is estimated using the outcomes of a small number of animals.
Conclusion and Future Directions
The in vivo characterization of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in rodent models is a critical undertaking for which there is currently a lack of direct scientific literature. By leveraging the knowledge gained from structurally similar compounds, a robust preclinical evaluation plan can be formulated. The proposed experimental protocols for behavioral pharmacology, pharmacokinetics, and toxicology provide a comprehensive framework for elucidating the compound's pharmacological profile and safety. Future studies should also investigate its potential for abuse liability using self-administration paradigms and explore its mechanism of action at the molecular level.
References
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Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. MDPI. [Link]
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Behavioral effects of four novel synthetic cathinone analogs in rodents. PubMed. [Link]
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Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys. PubMed. [Link]
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2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Regulations.gov. [Link]
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(PDF) Behavioral characterization of the acute effects in rats of 2,4-DMA (2,4-dimethoxyamphetamine) as precursor of atypical psychotropic derivatives. ResearchGate. [Link]
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Behavioral effects of four novel synthetic cathinone analogs in rodents. National Institutes of Health. [Link]
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Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. National Institutes of Health. [Link]
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Toxicity and metabolic effects of 3,4-dehydroproline in mice. PubMed. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
